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  • Product: 3-Methoxy-2-phenyl-propanoic acid
  • CAS: 861323-95-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Applications of 3-Methoxy-2-phenylpropanoic Acid: A Comprehensive Technical Guide

Executive Summary 3-Methoxy-2-phenylpropanoic acid (CAS: 861323-95-7) is a highly versatile α -arylalkanoic acid derivative that serves as a critical advanced intermediate in modern organic synthesis and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-phenylpropanoic acid (CAS: 861323-95-7) is a highly versatile α -arylalkanoic acid derivative that serves as a critical advanced intermediate in modern organic synthesis and medicinal chemistry. Structurally, it shares a core scaffold with widely prescribed non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, and ketoprofen. However, the introduction of a methoxy group at the C-3 position imparts unique steric and electronic characteristics. These modifications make the compound an exceptional substrate for studying asymmetric catalysis, kinetic resolution workflows, and the design of novel active pharmaceutical ingredients (APIs) requiring precise conformational control.

Structural and Physicochemical Profiling

For drug development professionals, understanding the physicochemical baseline of 3-methoxy-2-phenylpropanoic acid is essential for predicting its pharmacokinetic behavior (ADME profile) and optimizing downstream synthetic reaction conditions. The molecule features a lipophilic phenyl ring, a flexible methoxymethyl side chain, and a polar carboxylic acid moiety, creating a balanced amphiphilic profile.

Table 1: Key Quantitative Physicochemical Properties

PropertyValueCausality / Significance in Development
CAS Number 861323-95-7Standard identifier for sourcing and patent literature cross-referencing .
Molecular Formula C₁₀H₁₂O₃Indicates a high degree of unsaturation driven by the phenyl ring.
Molecular Weight 180.20 g/mol Falls well within the Lipinski Rule of 5, highly favorable for oral bioavailability.
XLogP3 1.3Moderate lipophilicity; ideal for membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area 46.5 ŲExcellent predictor for high intestinal absorption and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1Contributed by the carboxylic acid (-OH), crucial for target receptor binding.
Hydrogen Bond Acceptors 3Contributed by the methoxy oxygen and carboxylic oxygens.
Rotatable Bonds 4Provides conformational flexibility for induced-fit binding in enzymatic pockets.

Mechanistic Insights: Kinetic Resolution and Chiral Synthesis

The pharmacological activity of α -arylalkanoic acids is notoriously stereodependent. In most cases, the (S)-enantiomer exhibits significantly higher therapeutic efficacy (e.g., COX inhibition) than the (R)-enantiomer. Consequently, the asymmetric synthesis or resolution of racemic 3-methoxy-2-phenylpropanoic acid is a mandatory workflow in its application as a chiral building block.

A highly effective method for resolving racemic 3-methoxy-2-phenylpropanoic acid involves asymmetric esterification using carboxylic anhydrides and chiral acyl-transfer catalysts, such as benzotetramisole (BTM). According to foundational studies published in the Journal of the American Chemical Society, the methoxy substitution at the C-3 position enhances the selectivity factor ( sapp​=24 ) compared to unsubstituted analogs.

Causality of the Reagent Choices:

  • Benzoic Anhydride (PMBA): Acts as a coupling reagent to activate the carboxylic acid without causing racemization—a common failure point when using harsher coupling agents like DCC.

  • (R)-BTM Catalyst: The chiral nucleophilic catalyst selectively attacks the activated mixed anhydride of one enantiomer faster than the other. This is driven by π−π stacking and steric differentiation in the transition state.

  • Achiral Alcohols: Serve as the nucleophile to trap the chiral acyl-BTM intermediate, yielding the enantioenriched ester while leaving the "mismatched" enantiomer as the free acid.

G Racemic Racemic (±)-3-Methoxy- 2-phenylpropanoic acid Intermediate Chiral Acyl-BTM Intermediate Racemic->Intermediate Activation Reagents Achiral Alcohol + Benzoic Anhydride Reagents->Intermediate Catalyst (R)-BTM Catalyst (Chiral Induction) Catalyst->Intermediate Ester Enantioenriched (S)-Ester Intermediate->Ester Fast Kinetics (Matched) Acid Recovered (R)-Acid Intermediate->Acid Slow Kinetics (Mismatched)

Kinetic resolution workflow of racemic 3-methoxy-2-phenylpropanoic acid using (R)-BTM.

Experimental Protocols: Self-Validating Asymmetric Esterification

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the kinetic resolution of 3-methoxy-2-phenylpropanoic acid. This protocol is designed as a self-validating system: the enantiomeric excess (ee) of both the resulting ester and the recovered acid serves as an internal, mathematically linked check for the reaction's conversion rate and selectivity.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve racemic 3-methoxy-2-phenylpropanoic acid (1.0 equiv) in anhydrous toluene to achieve a 0.1 M concentration.

    • Causality: Moisture must be rigorously excluded to prevent the premature hydrolysis of the anhydride coupling agent, which would stall the catalytic cycle.

  • Activation: Add benzoic anhydride (1.2 equiv) and N,N -diisopropylethylamine (DIPEA) (1.2 equiv) to the solution. Stir at room temperature for 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base. It facilitates the formation of the mixed anhydride by neutralizing the generated acid without acting as a competing nucleophile against the chiral catalyst.

  • Chiral Induction: Cool the reaction mixture to -20 °C. Add the chiral acyl-transfer catalyst, (R)-BTM (5 mol%).

    • Causality: Lowering the temperature decreases the thermal kinetic energy of the system, thereby increasing the reliance on the energetic difference ( ΔΔG‡ ) between the diastereomeric transition states. This maximizes the selectivity factor ( sapp​ ).

  • Nucleophilic Trapping: Slowly add the achiral alcohol (e.g., diphenylmethanol) (0.55 equiv) dropwise over 10 minutes. Stir the mixture at -20 °C for 24 hours.

    • Causality: Sub-stoichiometric addition of the alcohol ensures that the reaction mathematically arrests near 50% conversion. This is the theoretical sweet spot required to achieve >90% ee for both the product ester and the recovered starting material.

  • Quenching and Separation: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate. Wash the organic layer with 1M HCl , then with saturated NaHCO3​ .

    • Self-Validation Check: The basic NaHCO3​ aqueous layer selectively extracts the unreacted (R)-3-methoxy-2-phenylpropanoic acid. The organic layer retains the enantioenriched (S)-ester. Analyzing both phases via Chiral HPLC (e.g., Chiralcel OD-H column) validates the mass balance and stereochemical fidelity of the run.

Advanced Applications in Drug Development

Beyond its utility as a model substrate for kinetic resolution, 3-methoxy-2-phenylpropanoic acid is a highly versatile building block in advanced therapeutics:

  • Peptidomimetics and Unnatural Amino Acids: It can be synthetically converted into 2-amino-3-methoxy-2-phenylpropanoic acid derivatives . These unnatural amino acids are incorporated into synthetic peptide sequences to enhance proteolytic stability and lock specific conformational states, preventing rapid degradation in vivo.

  • Aminooxy Derivatization: The synthesis of 2-(aminooxy)-3-methoxy-2-phenylpropanoic acid provides a bioorthogonal handle for oxime ligation. This is a critical bioconjugation technique used in the development of Antibody-Drug Conjugates (ADCs) and targeted therapeutics.

  • Next-Generation NSAID Analogs: The methoxy group alters the electron density of the aromatic ring and increases the steric bulk of the α -substituent. This provides a distinct vector for structure-activity relationship (SAR) studies aimed at improving COX-2 selectivity and reducing the gastrointestinal toxicity typically associated with traditional profens.

References

  • PubChem Compound Summary for CID 21643898, 3-Methoxy-2-phenyl-propanoic acid. National Center for Biotechnology Information. URL:[Link]

  • Kinetic Resolution of Racemic α -Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Shiina, Isamu, et al. Journal of the American Chemical Society, vol. 132, no. 33, 2010, pp. 11629–11641. URL:[Link]

  • PubChem Compound Summary for CID 61938396, 2-Amino-3-methoxy-2-phenylpropanoic acid. National Center for Biotechnology Information. URL:[Link]

Exploratory

3-Methoxy-2-phenyl-propanoic acid CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 3-Methoxy-2-phenyl-propanoic acid, with a focus on its chemical i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-Methoxy-2-phenyl-propanoic acid, with a focus on its chemical identity, properties, and synthesis. Given the common ambiguity with its isomers, this document also clarifies the distinctions and provides context through related compounds.

Introduction: Navigating the Isomeric Landscape

The nomenclature of substituted phenylpropanoic acids can often lead to ambiguity. The position of the methoxy group is critical to the molecule's identity and reactivity. While the focus of this guide is 3-Methoxy-2-phenyl-propanoic acid (CAS 861323-95-7) [1], it is frequently confused with its isomers, most notably 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) and 3-(3-Methoxyphenyl)propanoic acid . It is imperative for researchers to verify the CAS number to ensure they are working with the correct compound. This guide will primarily address the specified molecule while drawing comparative insights from its more extensively studied isomers.

Core Compound Identification

The definitive chemical identifiers for 3-Methoxy-2-phenyl-propanoic acid are summarized below.

IdentifierValueSource
CAS Number 861323-95-7Manchester Organics[1]
Molecular Formula C10H12O3PubChemLite[2]
IUPAC Name 3-methoxy-2-phenylpropanoic acidPubChemLite[2]
SMILES COCC(C1=CC=CC=C1)C(=O)OPubChemLite[2]
InChI InChI=1S/C10H12O3/c1-13-7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)PubChemLite[2]
InChIKey CNMVVFOIHOUCQW-UHFFFAOYSA-NPubChemLite[2]

Physicochemical Properties (Predicted)

Due to a lack of extensive experimental data for this specific isomer, many of its physicochemical properties are predicted based on its structure.

PropertyPredicted Value
Molecular Weight 180.20 g/mol
XlogP 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Synthesis Pathway and Methodologies

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway.

Synthesis of 3-Methoxy-2-phenyl-propanoic_acid Proposed Synthesis of 3-Methoxy-2-phenyl-propanoic acid Phenylacetic_ester Phenylacetic acid ester Enolate Enolate Intermediate Phenylacetic_ester->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Methoxymethyl_halide Methoxymethyl halide (e.g., MOM-Cl) Alkylated_ester Alkylated Ester Intermediate Methoxymethyl_halide->Alkylated_ester Acid_hydrolysis Acidic Hydrolysis (e.g., H3O+) Final_product 3-Methoxy-2-phenyl-propanoic acid Acid_hydrolysis->Final_product Enolate->Alkylated_ester Alkylation Alkylated_ester->Final_product Ester Hydrolysis

Caption: Proposed synthesis of 3-Methoxy-2-phenyl-propanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on standard organic synthesis techniques.

  • Enolate Formation: Dissolve a phenylacetic acid ester (e.g., methyl phenylacetate) in an anhydrous aprotic solvent like THF under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.

  • Alkylation: To the enolate solution, add methoxymethyl chloride (MOM-Cl) dropwise while maintaining the low temperature. Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Workup and Purification of the Ester: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

  • Ester Hydrolysis: Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water). Add a strong acid such as hydrochloric acid and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Final Product Isolation: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-Methoxy-2-phenyl-propanoic acid.

Spectroscopic Characterization (Anticipated)

The following are anticipated spectroscopic data based on the structure of 3-Methoxy-2-phenyl-propanoic acid.

  • ¹H NMR: Protons on the phenyl ring would appear in the aromatic region (δ 7.2-7.4 ppm). The methoxy group protons would be a singlet around δ 3.3 ppm. The methine proton at the alpha-carbon would likely be a triplet, and the methylene protons of the methoxyethyl group would show characteristic splitting patterns. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around 170-180 ppm. The carbons of the phenyl ring would appear in the range of 125-140 ppm. The methoxy carbon would be around 50-60 ppm.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group would be present around 1700-1725 cm⁻¹. C-O stretching bands would also be visible.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 180. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.

Potential Applications and Research Directions

While specific applications for 3-Methoxy-2-phenyl-propanoic acid are not well-documented, its structural motifs suggest potential utility in several areas of research and development, drawing parallels from its isomers.

  • Pharmaceutical Synthesis: Phenylpropanoic acid derivatives are common scaffolds in medicinal chemistry. This compound could serve as a building block for the synthesis of novel therapeutic agents, potentially with anti-inflammatory or analgesic properties.[3][4]

  • Agrochemicals: The structural features might be explored in the development of new herbicides or pesticides.[3]

  • Materials Science: Incorporation into polymers could potentially enhance their thermal or mechanical properties.[4]

Conclusion

3-Methoxy-2-phenyl-propanoic acid is a distinct chemical entity with the CAS number 861323-95-7. While its specific properties and applications are yet to be extensively explored in the scientific literature, its chemical structure suggests potential for a range of applications, particularly in synthetic chemistry. Researchers are advised to use the specific CAS number to avoid confusion with its more common isomers and to contribute to the growing body of knowledge on this compound.

References

  • PubChemLite. (n.d.). 3-methoxy-2-phenyl-propanoic acid (C10H12O3). Retrieved from [Link]

Sources

Foundational

Solubility Profile of 3-Methoxy-2-phenylpropanoic Acid in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary In the landscape of pharmaceutical synthesis and drug development, 3-Methoxy-2-phenylpropanoic acid (CAS: 861323-95-7) serves as a critical advanced intermediate and building block. Characterized by its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, 3-Methoxy-2-phenylpropanoic acid (CAS: 861323-95-7) serves as a critical advanced intermediate and building block. Characterized by its unique combination of a hydrogen-bond donating/accepting carboxylic acid, a hydrogen-bond accepting methoxy group, and a lipophilic phenyl ring, its solvation behavior is complex.

This whitepaper provides an in-depth technical analysis of the solubility profile of 3-Methoxy-2-phenylpropanoic acid in organic solvents. By synthesizing thermodynamic modeling with field-proven empirical methodologies, this guide equips researchers with the predictive frameworks and self-validating protocols necessary for optimizing crystallization, extraction, and formulation workflows.

Physicochemical Profiling & The Thermodynamic Framework

To accurately predict the solubility of 3-Methoxy-2-phenylpropanoic acid, we must first deconstruct its physicochemical properties. According to [1], the compound exhibits the following core metrics:

  • Molecular Weight: 180.20 g/mol

  • Melting Point: 58–59 °C

  • Lipophilicity (XLogP3): ~1.3

  • Topological Polar Surface Area (TPSA): 46.5 Ų

The Causality of the Melting Point

The relatively low melting point (58–59 °C) is a critical thermodynamic driver. In the context of the General Solubility Equation (GSE), a lower melting point indicates weaker intermolecular forces within the crystal lattice. The steric hindrance introduced by the methoxy group at the 3-position disrupts the perfect planar packing that typically characterizes unsubstituted phenylpropanoic acids. Consequently, less thermal energy is required to break the solute-solute bonds, leading to a higher baseline ideal solubility in thermodynamically matched solvents.

Hansen Solubility Parameters (HSP)

The solvation of this compound is best modeled using the[2]. HSP dictates that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces:

  • Dispersion Forces ( δd​ ): Driven by the lipophilic phenyl ring.

  • Polar Forces ( δp​ ): Dictated by the dipole moments of the methoxy and carboxylic acid groups.

  • Hydrogen Bonding ( δh​ ): Facilitated by the -COOH (donor/acceptor) and -OCH₃ (acceptor) moieties.

Dissolution occurs when the HSP coordinates of the solvent closely match those of the solute, minimizing the Gibbs free energy of solvation ( ΔGsolv​ ). The thermodynamic pathway of this process is visualized below.

Thermodynamics A Solid Solute (Crystal Lattice) B Disruption of Solute-Solute Bonds A->B ΔH_lattice > 0 C Cavity Formation in Solvent B->C Solvent Cohesion D Solute-Solvent Interaction C->D HSP Matching E Thermodynamic Equilibrium D->E ΔG_solv < 0

Fig 1: Thermodynamic solvation pathway of 3-Methoxy-2-phenylpropanoic acid.

Predictive Solubility Matrix in Organic Solvents

Because empirical solubility data for highly specific synthetic intermediates is often proprietary, application scientists rely on predictive modeling grounded in structural analogs and [3]. Based on the compound's functional groups and LogP of 1.3, the following matrix outlines the expected solubility profile across major organic solvent classes at 25°C.

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL at 25°C)HSP CompatibilitySolvation Mechanism
Alcohols Methanol / Ethanol> 100 (Highly Soluble)HighStrong H-bond donor/acceptor matching with the -COOH and -OCH₃ groups.
Ethers Tetrahydrofuran (THF)> 100 (Highly Soluble)HighExcellent dispersion ( δd​ ) and polar ( δp​ ) matching; favorable H-bond acceptance.
Chlorinated Dichloromethane (DCM)50 - 100 (Soluble)ModerateFavorable dipole-dipole interactions; accommodates the lipophilic phenyl ring.
Aromatic Toluene10 - 50 (Moderately Soluble)Moderate π−π stacking with the phenyl ring; limited H-bonding restricts maximum solubility.
Aliphatic n-Hexane< 5 (Poorly Soluble)LowHigh energetic penalty for cavity formation; lacks polar and H-bonding capabilities.

Self-Validating Experimental Methodology

To transition from predictive modeling to empirical fact, researchers must employ a rigorous, self-validating protocol. The classical Shake-Flask Method , coupled with HPLC-UV quantification, remains the gold standard.

Why a "Self-Validating" System?

A common pitfall in solubility determination is measuring a metastable supersaturated state rather than true thermodynamic equilibrium. Furthermore, phase separation via filtration can introduce errors due to the adsorption of lipophilic compounds onto PTFE or nylon membranes. The protocol below is engineered to eliminate these variables.

Step-by-Step Protocol
  • Preparation of the Solid Phase: Add an excess amount of 3-Methoxy-2-phenylpropanoic acid (approximately 200 mg) into a 5 mL amber glass vial to ensure the presence of a continuous solid phase.

  • Solvent Dispensing: Dispense 2.0 mL of the target anhydrous organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Incubation: Place the vial in an orbital shaker incubator set to 25.0 ± 0.1 °C at 150 RPM.

    • Expert Insight: Incubate for a minimum of 48 hours. Sample aliquots at 24h, 48h, and 72h. Equilibrium is strictly validated only when the concentration variance between the 48h and 72h time points is less than 5%.

  • Phase Separation (Centrifugation): Instead of filtration, transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C.

    • Expert Insight: Centrifugation prevents analyte loss to filter membranes and ensures absolute separation of colloidal particles.

  • Dilution and Analytical Quantification: Carefully extract the clear supernatant. Dilute the sample immediately in the HPLC mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation. Quantify using a validated HPLC-UV method at the compound's λmax​ (typically ~210-220 nm for phenyl rings).

  • Solid-State Verification (Optional but Recommended): Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformations or solvate formations occurred during incubation, which would alter the apparent solubility.

Protocol S1 1. Solute Addition (Excess Solid) S3 3. Isothermal Incubation (Shake-Flask, 25°C, 48h) S1->S3 S2 2. Solvent Dispensing (Target Organic Solvent) S2->S3 S4 4. Phase Separation (Centrifugation at 10,000 x g) S3->S4 Equilibrium Reached S5 5. Analytical Quantification (HPLC-UV at λ_max) S4->S5 Supernatant Extraction S6 6. Data Validation (Triplicate RSD < 5%) S5->S6 Statistical Verification

Fig 2: Self-validating shake-flask methodology for empirical solubility determination.

Applications in Pharmaceutical Development

Understanding the solubility profile of 3-Methoxy-2-phenylpropanoic acid directly impacts downstream processing:

  • Crystallization Engineering: The stark contrast in solubility between ethers (highly soluble) and aliphatic hydrocarbons (poorly soluble) makes a THF/Hexane or Ethyl Acetate/Heptane solvent-antisolvent system ideal for crystallization and purification.

  • Liquid-Liquid Extraction: With a LogP of 1.3, the compound can be efficiently extracted from aqueous reaction mixtures into organic solvents like DCM or Ethyl Acetate. However, because it contains a carboxylic acid, extraction efficiency is highly pH-dependent; the aqueous phase must be acidified below the compound's pKa (typically ~4.5) to ensure the molecule remains in its un-ionized, lipophilic state.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 21643898, 3-methoxy-2-phenylpropanoic acid." Retrieved March 10, 2026. URL:[Link]

  • Hansen Solubility Parameters (HSP). "Consideration of Hansen Solubility Parameters." Hansen-Solubility.com. Retrieved March 10, 2026. URL:[Link]

  • ACS Omega. "Pencil and Paper Estimation of Hansen Solubility Parameters." ACS Omega, 2018. Retrieved March 10, 2026. URL:[Link]

Exploratory

Literature review on 3-Methoxy-2-phenyl-propanoic acid derivatives

The 3-Methoxy-2-phenylpropanoic Acid Framework: A Technical Whitepaper on Stereoselective Synthesis and Pharmacological Utility Executive Summary 3-Methoxy-2-phenylpropanoic acid (also known as O-methyl tropic acid or tr...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Methoxy-2-phenylpropanoic Acid Framework: A Technical Whitepaper on Stereoselective Synthesis and Pharmacological Utility

Executive Summary

3-Methoxy-2-phenylpropanoic acid (also known as O-methyl tropic acid or tropic acid methyl ether) is a highly versatile chiral building block in organic synthesis and pharmaceutical development. As an α -arylalkanoic acid, it shares a structural backbone with nonsteroidal anti-inflammatory drugs (NSAIDs) while simultaneously serving as a methylated analog of tropic acid—the core pharmacophore of anticholinergic tropane alkaloids. This whitepaper details the chemical ontology, asymmetric synthesis methodologies (specifically kinetic resolution via acyl-transfer catalysis), and the stereoselective pharmacological utility of 3-methoxy-2-phenylpropanoic acid derivatives.

Chemical Ontology & Structural Logic

3-Methoxy-2-phenylpropanoic acid (Molecular Formula: C10H12O3, MW: 180.20 g/mol )[1] occupies a unique chemical space. It is the O-methyl ether derivative of tropic acid (3-hydroxy-2-phenylpropanoic acid)[2].

The structural logic of this molecule dictates its dual utility in drug design:

  • NSAID Homology: The 2-phenylpropanoic acid core is the defining feature of the "profen" class of NSAIDs (e.g., ibuprofen, naproxen). The methoxy substitution at the C-3 position alters the steric bulk and lipophilicity, making it an excellent model compound for studying cyclooxygenase (COX) active site constraints.

  • Tropane Alkaloid Precursor: Enantiomerically pure (R)-tropic acid derivatives are indispensable starting materials for synthesizing complex natural products like atropine and hyoscyamine[3]. Methylating the hydroxyl group to form 3-methoxy-2-phenylpropanoic acid restricts hydrogen-bond donation, fundamentally altering its binding affinity to muscarinic acetylcholine receptors (mAChRs).

Logic Core 3-Methoxy-2-phenylpropanoic acid NSAID α-Arylalkanoic Acids Core->NSAID Analog Tropane Tropic Acid Derivatives Core->Tropane Methyl Ether COX COX Inhibition NSAID->COX mAChR mAChR Antagonism Tropane->mAChR

Structural and pharmacological divergence of 3-methoxy-2-phenylpropanoic acid.

Asymmetric Esterification and Kinetic Resolution

The synthesis of optically active carboxylic acids is a critical bottleneck in pharmaceutical chemistry. Traditional resolution using chiral amines requires tedious recrystallization. However, modern catalytic methods have revolutionized this workflow.

Shiina et al. (2010) demonstrated a highly efficient kinetic resolution of racemic α -arylalkanoic acids, including 3-methoxy-2-phenylpropanoic acid, using achiral alcohols via asymmetric esterification[4].

Mechanistic Causality: The reaction utilizes 4-methoxybenzoic anhydride (PMBA) as a coupling reagent. PMBA reacts with the racemic acid to form a mixed anhydride intermediate in situ. This circumvents the need for harsh chlorinating agents, preserving sensitive functional groups. The chiral acyl-transfer catalyst, (S)- β -Np-BTM, then attacks this intermediate. Due to the precise steric environment of the catalyst's active site, the transition state for the acyl transfer of one enantiomer is significantly lower in energy than the other. The methoxy group at the C-3 position of 3-methoxy-2-phenylpropanoic acid provides critical steric hindrance that enhances the selectivity factor ( sapp​=24 ) compared to unsubstituted analogs[4].

Workflow A Racemic 3-Methoxy-2-phenylpropanoic acid D Mixed Anhydride Formation A->D B Achiral Alcohol + PMBA B->D C (S)-β-Np-BTM Catalyst E Enantioselective Acyl Transfer C->E D->E F (R)-Ester (High ee) E->F k_fast G (S)-Acid (Recovered) E->G k_slow

Workflow of enantioselective kinetic resolution using acyl-transfer catalysis.

Enzymatic Stereoselectivity

Beyond chemical catalysis, 3-methoxy-2-phenylpropanoic acid derivatives (specifically tropic acid methyl ether) have historically served as critical probes for mapping the stereospecificity of biological enzymes. Classic biochemical studies by Rona and Ammon (1933) utilized the racemic ether to evaluate the optical activity of tissue esterases[5].

Biological Causality: Esterases from different mammalian tissues possess distinct chiral pockets. Pig pancreas esterase preferentially hydrolyzes the (+) enantiomer of tropic acid methyl ether, whereas pig liver esterase favors the (-) enantiomer[5]. This directional stereoselectivity proves that the C-3 methoxy group acts as a spatial probe, interacting differently with the hydrophobic domains of varying esterase isoforms.

Self-Validating Experimental Protocols

Protocol A: Enantioselective Kinetic Resolution via Acyl-Transfer

Objective: Isolate (S)-3-methoxy-2-phenylpropanoic acid from a racemic mixture.

  • Reagent Preparation: Dissolve racemic 3-methoxy-2-phenylpropanoic acid (1.0 equiv) and bis( α -naphthyl)methanol (0.5 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add 4-methoxybenzoic anhydride (PMBA, 0.6 equiv) and N,N-diisopropylethylamine (DIPEA, 0.6 equiv). Stir for 10 minutes at room temperature to initiate mixed anhydride formation.

  • Catalytic Transfer: Cool the mixture to -20°C. Add the chiral catalyst (S)- β -Np-BTM (0.05 equiv). Causality: Cooling the reaction suppresses the uncatalyzed background esterification, ensuring that acyl transfer occurs exclusively via the chiral catalyst's transition state.

  • Quenching & Separation: After 12 hours, quench with saturated aqueous NaHCO3. Extract the unreacted (S)-acid into the aqueous layer, leaving the (R)-ester in the organic layer. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to recover the (S)-acid.

  • Validation Checkpoint (Self-Validation): Analyze both the recovered acid and the formed ester via chiral stationary phase HPLC (e.g., Chiralcel OD-H). The protocol is validated if the conversion ( c ) calculated from the enantiomeric excesses ( c=eeacid​/(eeacid​+eeester​) ) matches the theoretical mass yield.

Protocol B: Enzymatic Stereoselectivity Assay

Objective: Determine the tissue-specific hydrolysis rate of tropic acid methyl ether.

  • Substrate Emulsion: Suspend racemic tropic acid methyl ether in a 0.1 M phosphate buffer (pH 7.4) using 1% Tween-80 to ensure uniform micelle formation.

  • Enzymatic Incubation: Introduce standardized units of purified Pig Pancreas Esterase (PPE) or Pig Liver Esterase (PLE). Incubate at 37°C in a thermoshaker.

  • Kinetic Sampling: Withdraw 100 μ L aliquots at 15-minute intervals. Quench immediately by adding 100 μ L of ice-cold acetonitrile to denature the enzyme.

  • Validation Checkpoint (Self-Validation): Centrifuge the quenched samples and analyze the supernatant via polarimetry and LC-MS. The system is self-validating if the appearance of the free acid strictly correlates with the inverse optical rotation of the remaining unhydrolyzed ester.

Quantitative Data Summaries

Table 1: Selectivity Factors in Kinetic Resolution of α -Arylalkanoic Acids Data demonstrates the steric impact of the C-3 methoxy substitution on catalytic selectivity[4].

SubstrateCatalystCoupling ReagentSelectivity Factor ( sapp​ )Major Ester Enantiomer
2-Phenylbutanoic acid(S)- β -Np-BTMPMBA11(R)
3-Methoxy-2-phenylpropanoic acid (S)- β -Np-BTM PMBA 24 (R)
Ibuprofen(R)-BTMPMBA34(S)

Table 2: Directional Stereoselectivity of Tissue Esterases Data reflects the preferential hydrolysis of racemic tropic acid methyl ether[5].

Enzyme SourceSubstratePreferentially Hydrolyzed EnantiomerResidual Unhydrolyzed Enantiomer
Pig Pancreas EsteraseTropic acid methyl ether(+)(-)
Pig Liver EsteraseTropic acid methyl ether(-)(+)

References

  • PubChemLite - 3-methoxy-2-phenyl-propanoic acid (C10H12O3). uni.lu.
  • (R)-Tropic Acid Methyl Ester. Benchchem.
  • Tropic acid | C9H10O3 | CID 10726. PubChem - NIH.
  • Full text of "Optical activity and living matter". Archive.org.
  • -Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society.

Sources

Foundational

Potential Pharmaceutical Applications of 3-Methoxy-2-phenyl-propanoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract 3-Methoxy-2-phenyl-propanoic acid is a compound of significant interest within the landscape of drug discovery, primarily due to its structural resemblance to the well-established class of non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Methoxy-2-phenyl-propanoic acid is a compound of significant interest within the landscape of drug discovery, primarily due to its structural resemblance to the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) known as 2-arylpropionic acids. While direct research on this specific molecule is nascent, this guide synthesizes existing knowledge of structurally analogous compounds to illuminate its potential therapeutic applications, mechanisms of action, and a strategic framework for its investigation. We will delve into its potential as an anti-inflammatory agent, explore its synthetic accessibility, and provide detailed, actionable experimental protocols for its preclinical evaluation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic promise of 3-Methoxy-2-phenyl-propanoic acid.

Introduction: The Therapeutic Potential of Phenylpropanoic Acid Derivatives

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the "profen" family of NSAIDs, which includes ibuprofen and naproxen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] The core structure of 3-Methoxy-2-phenyl-propanoic acid, featuring a phenyl ring and a propanoic acid moiety, strongly suggests its potential to interact with similar biological targets.

The presence and position of the methoxy group on the phenyl ring are anticipated to be a key determinant of the compound's pharmacological profile, influencing its potency, selectivity for COX-1 versus COX-2, and overall pharmacokinetic properties. Derivatives of cinnamic acid, which also share the phenylpropanoic acid backbone, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer effects, further underscoring the therapeutic potential of this chemical class.[3]

This guide will therefore focus on the hypothesis that 3-Methoxy-2-phenyl-propanoic acid is a promising candidate for development as an anti-inflammatory agent.

Hypothesized Mechanism of Action: Targeting the Arachidonic Acid Cascade

Based on its structural similarity to known NSAIDs, the primary hypothesized mechanism of action for 3-Methoxy-2-phenyl-propanoic acid is the inhibition of COX enzymes.[1] The propanoic acid moiety is crucial for anchoring the molecule within the active site of the COX enzyme, while the phenyl group and its substituents modulate the inhibitory activity and selectivity.

Furthermore, related compounds have shown activity against other key players in the inflammatory response. For instance, MK-886, which contains a structurally related 2,2-dimethylpropanoic acid moiety, is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase-activating protein (FLAP).[4] These enzymes are involved in the production of specific pro-inflammatory mediators, prostaglandin E2 (PGE2) and leukotrienes, respectively. It is therefore plausible that 3-Methoxy-2-phenyl-propanoic acid could exhibit a multi-targeted anti-inflammatory profile.

Signaling Pathway Diagram

Arachidonic_Acid_Cascade_Inhibition cluster_COX COX Pathway cluster_LOX LOX Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Activation PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection Prostaglandins->Stomach Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Leukocyte Leukocyte Recruitment Leukotrienes->Leukocyte Target 3-Methoxy-2-phenyl-propanoic acid Target->COX1 Inhibition? Target->COX2 Inhibition?

Caption: Hypothesized inhibition of the arachidonic acid cascade by 3-Methoxy-2-phenyl-propanoic acid.

Synthesis and Characterization

The synthesis of 3-Methoxy-2-phenyl-propanoic acid can be approached through several established synthetic routes. A plausible method involves the modification of procedures used for similar phenylpropanoic acid derivatives.

Proposed Synthetic Protocol

A potential synthetic route could start from commercially available phenylmalonic acid, proceeding through a monoesterification and subsequent reaction to introduce the methoxy group, followed by decarboxylation.

Step-by-step Methodology:

  • Monoesterification of Phenylmalonic Acid: Phenylmalonic acid (1.0 eq) is dissolved in a suitable solvent such as diethyl ether. Thionyl chloride (1.0 eq) and a catalytic amount of N,N-dimethylformamide are added. The mixture is heated to 40-50°C for 3 hours. After removing excess thionyl chloride under reduced pressure, the residue is dissolved in diethyl ether and treated with ethanol (1.05 eq) and refluxed for 2 hours.[5]

  • Introduction of the Methoxy Group: The resulting ethyl hydrogen phenylmalonate can then be subjected to a reaction to introduce the methoxy group at the 3-position of the phenyl ring. This may involve nitration, reduction to the amine, diazotization, and subsequent reaction with methanol, or other established methods for aromatic substitution.

  • Hydrolysis and Decarboxylation: The ester is then hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) followed by acidification to yield the dicarboxylic acid. Gentle heating of the dicarboxylic acid will lead to decarboxylation, yielding the final product, 3-Methoxy-2-phenyl-propanoic acid.

Characterization: The final product should be characterized by standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: As an indicator of purity.

Preclinical Evaluation: A Roadmap

A systematic preclinical evaluation is necessary to validate the therapeutic potential of 3-Methoxy-2-phenyl-propanoic acid. The following experimental workflow is proposed.

Experimental Workflow Diagram

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_pkpd Pharmacokinetics & Safety Start Synthesized & Characterized 3-Methoxy-2-phenyl-propanoic acid COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay mPGES1_Assay mPGES-1 Inhibition Assay Start->mPGES1_Assay Cell_Viability Cell Viability/Toxicity Assay (e.g., MTT, LDH) Start->Cell_Viability Cytokine_Assay Cytokine Release Assay (LPS-stimulated macrophages) COX_Assay->Cytokine_Assay mPGES1_Assay->Cytokine_Assay Cell_Viability->Cytokine_Assay Decision1 Active & Non-toxic? Cytokine_Assay->Decision1 Carrageenan_Edema Carrageenan-Induced Paw Edema (Acute Inflammation) Acetic_Acid_Writhing Acetic Acid-Induced Writhing (Analgesia) Carrageenan_Edema->Acetic_Acid_Writhing Adjuvant_Arthritis Adjuvant-Induced Arthritis (Chronic Inflammation) Acetic_Acid_Writhing->Adjuvant_Arthritis Decision2 Efficacious in vivo? Adjuvant_Arthritis->Decision2 PK_Studies Pharmacokinetic Studies (ADME) Tox_Studies Acute & Chronic Toxicity Studies PK_Studies->Tox_Studies Decision3 Favorable PK/Tox Profile? Tox_Studies->Decision3 Decision1->Carrageenan_Edema Yes Stop1 Stop Decision1->Stop1 No Decision2->PK_Studies Yes Stop2 Stop Decision2->Stop2 No Lead_Opt Lead Optimization Decision3->Lead_Opt Yes Stop3 Stop Decision3->Stop3 No

Caption: A strategic workflow for the preclinical evaluation of 3-Methoxy-2-phenyl-propanoic acid.

Detailed Experimental Protocols

In Vitro COX Inhibition Assay:

  • Objective: To determine the inhibitory potency (IC₅₀) of 3-Methoxy-2-phenyl-propanoic acid against COX-1 and COX-2.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a series of dilutions of the test compound.

    • Incubate the respective enzyme with arachidonic acid (substrate) and the test compound.

    • Measure the production of prostaglandin F2α (PGF2α) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC₅₀ values and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Carrageenan-Induced Paw Edema Model:

  • Objective: To assess the acute anti-inflammatory activity of the compound.

  • Methodology:

    • Administer the test compound or vehicle orally to rodents (e.g., Wistar rats).

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity IndexmPGES-1 IC₅₀ (µM)
3-Methoxy-2-phenyl-propanoic acid Experimental ValueExperimental ValueCalculated ValueExperimental Value
Ibuprofen (Reference)~15~35~2.3>100
Celecoxib (Reference)>100~0.04>2500>100
Table 2: Hypothetical In Vivo Anti-inflammatory Activity
Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0%
3-Methoxy-2-phenyl-propanoic acid (10 mg/kg) Experimental Value
3-Methoxy-2-phenyl-propanoic acid (30 mg/kg) Experimental Value
Indomethacin (10 mg/kg)~50-60%

Conclusion and Future Directions

3-Methoxy-2-phenyl-propanoic acid represents a promising, yet underexplored, molecule with significant potential as a novel anti-inflammatory agent. Its structural analogy to the profen class of NSAIDs provides a strong rationale for its investigation. The systematic approach outlined in this guide, from hypothesized mechanism and synthesis to detailed preclinical evaluation, offers a clear path forward for researchers.

Future work should focus on a comprehensive evaluation of its efficacy in various models of inflammatory diseases, a thorough investigation of its safety profile, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The insights gained from these studies will be crucial in determining the ultimate therapeutic value of 3-Methoxy-2-phenyl-propanoic acid and its derivatives.

References

  • Biological potential and mechanism of action of methoxy phenylpropenoic acids. (URL: [Link])

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC. (URL: [Link])

  • Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. (URL: [Link])

  • 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001 - PubChem - NIH. (URL: [Link])

  • New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose - ResearchGate. (URL: [Link])

  • A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. (URL: [Link])

  • Showing Compound 3-Methoxybenzenepropanoic acid (FDB028423) - FooDB. (URL: [Link])

  • 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem - NIH. (URL: [Link])

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. (URL: [Link])

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - MDPI. (URL: [Link])

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: [Link])

  • 2-phenyl propionic acid, 492-37-5 - The Good Scents Company. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: 3-Methoxy-2-phenylpropanoic Acid as a Strategic Pharmaceutical Intermediate

Executive Summary 3-Methoxy-2-phenylpropanoic acid is a highly versatile, structurally significant building block in pharmaceutical development. As the O-methyl ether of tropic acid, it serves a dual purpose in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-phenylpropanoic acid is a highly versatile, structurally significant building block in pharmaceutical development. As the O-methyl ether of tropic acid, it serves a dual purpose in modern medicinal chemistry. First, its unique steric and electronic profile makes it an ideal model substrate for the development of enantioselective kinetic resolution methodologies[1]. Second, it functions as a highly stable precursor for the synthesis of modified anticholinergic and antispasmodic active pharmaceutical ingredients (APIs), overcoming the severe synthetic limitations of native tropic acid.

This application note details field-proven, self-validating protocols for utilizing 3-methoxy-2-phenylpropanoic acid in both chiral synthesis workflows and API development.

Workflow 1: Kinetic Resolution via Asymmetric Acyl Transfer

Causality & Mechanistic Insight

The biological efficacy of α-arylalkanoic acids (such as the NSAID "profen" class) is heavily dependent on stereochemistry, necessitating scalable methods to isolate specific enantiomers. 3-Methoxy-2-phenylpropanoic acid serves as a superior substrate for kinetic resolution modeling. The methoxy group at the C3 position provides precise steric bulk, allowing for excellent chiral differentiation during asymmetric esterification[1].

When reacted with an achiral alcohol in the presence of an acyl-transfer catalyst like (S)-β-Np-BTM, the catalyst preferentially acylates one enantiomer of the intermediate mixed anhydride. The steric clash in the transition state of the mismatched enantiomer drastically slows its reaction rate, resulting in high selectivity factors ( sapp​ )[1].

Self-Validating Protocol: Asymmetric Esterification
  • Reagent Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve racemic 3-methoxy-2-phenylpropanoic acid (1.0 eq) and 4-methoxybenzoic anhydride (PMBA) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Mixed Anhydride Formation: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

    • Validation Checkpoint 1 (IR Spectroscopy): Monitor the reaction via FT-IR. Proceed to the next step only when the characteristic carboxylic acid broad stretch (~3000 cm⁻¹) diminishes and the mixed anhydride C=O stretch (~1740–1760 cm⁻¹) appears.

  • Catalytic Acyl Transfer: Cool the mixture to 0°C. Add the achiral nucleophile, bis(α-naphthyl)methanol (1.0 eq), followed by the chiral catalyst (S)-β-Np-BTM (5 mol%).

  • Reaction Maturation: Stir the reaction mixture at room temperature for 12–24 hours.

  • Quench & Isolation: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography to separate the (S)-ester from the unreacted (R)-acid.

    • Validation Checkpoint 2 (Chiral HPLC): Determine the enantiomeric excess (ee) of the isolated ester and acid via Chiral HPLC (e.g., Chiralcel OD-H column). Compare retention times against racemic standards to confirm successful resolution.

KR_Workflow A Racemic 3-Methoxy-2-phenylpropanoic acid B Mixed Anhydride Formation (PMBA + Base) A->B C Asymmetric Acyl Transfer Catalyst: (S)-β-Np-BTM B->C D (S)-Ester (High ee) C->D Fast Reaction E (R)-Acid (Unreacted) C->E Slow Reaction

Figure 1: Kinetic resolution pathway of 3-methoxy-2-phenylpropanoic acid via acyl transfer.

Quantitative Data Summary: Kinetic Resolution Performance

The following table summarizes the kinetic resolution performance of various α-arylalkanoic acids using the (S)-β-Np-BTM catalyst system, highlighting the superior selectivity achieved with the C3-methoxy substitution[1].

SubstrateNucleophileCatalystSelectivity Factor ( sapp​ )Resulting Ester ee (%)
2-Phenylbutanoic acidBis(α-naphthyl)methanol(S)-β-Np-BTM11Moderate
3-Methoxy-2-phenylpropanoic acid Bis(α-naphthyl)methanol (S)-β-Np-BTM 24 High
IbuprofenBis(α-naphthyl)methanol(S)-β-Np-BTM3492%
NaproxenBis(α-naphthyl)methanol(S)-β-Np-BTM>2077%

Workflow 2: Synthesis of O-Methylated Anticholinergic APIs

Causality & Mechanistic Insight

Native tropic acid is the core pharmacophore for muscarinic antagonists (e.g., atropine, scopolamine). However, it is notoriously difficult to activate for esterification because the C3-hydroxyl group makes the molecule highly susceptible to β-elimination (dehydration), yielding the inactive byproduct atropic acid (2-phenylacrylic acid).

By utilizing 3-methoxy-2-phenylpropanoic acid, the C3-methoxy group acts as a poor leaving group under acidic chlorination conditions. This fundamentally prevents β-elimination, allowing for quantitative conversion to the acid chloride. This intermediate can then be reliably coupled with tropine derivatives to form novel antispasmodic agents with altered lipophilicity and blood-brain barrier permeability.

Self-Validating Protocol: Esterification with Tropine Derivatives
  • Acid Activation: Suspend 3-methoxy-2-phenylpropanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Dropwise add thionyl chloride (SOCl₂) (1.5 eq) at 0°C. Reflux the mixture for 2 hours.

    • Validation Checkpoint 1 (GC-MS): Quench a 50 µL reaction aliquot in 1 mL of anhydrous methanol. Analyze via GC-MS to confirm complete conversion to the methyl ester (verifying successful acid chloride formation).

    • Validation Checkpoint 2 (¹H-NMR): Analyze the crude acid chloride via ¹H-NMR. The absolute absence of vinylic protons at ~5.9 and 6.4 ppm confirms that no β-elimination to atropic acid has occurred.

  • Nucleophilic Coupling: Concentrate the acid chloride in vacuo to remove excess SOCl₂. Redissolve in DCM and add dropwise to a solution of the target tropine derivative (e.g., N-isopropylnortropine) (1.0 eq) and triethylamine (TEA) (2.0 eq) at 0°C.

  • Isolation: Stir for 4 hours at room temperature. Wash the organic layer with water and brine. Dry, concentrate, and crystallize the resulting API as a hydrochloride salt from an ethanol/ether gradient.

Synthesis_Workflow A 3-Methoxy-2-phenylpropanoic acid B Acid Activation (SOCl2) Prevents Dehydration A->B C Acid Chloride Intermediate B->C E O-Methylated Anticholinergic API C->E Esterification D Tropine Derivative (Nucleophile) D->E Addition

Figure 2: Synthesis of O-methylated anticholinergic APIs avoiding beta-elimination.

References

  • Shiina, I., Nakata, K., Ono, K., et al. "Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts." Journal of the American Chemical Society, 2010. Available at:[Link]

  • Electronics and Books. "An effective kinetic resolution of racemic α-arylpropanoic acids." Available at: [Link]

Sources

Application

Application Note: Enantiomeric Resolution of Racemic Amines Using (S)-3-Methoxy-2-phenylpropanoic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The separation of enantiomers...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The separation of enantiomers via diastereomeric salt crystallization remains a cornerstone of chiral manufacturing in the pharmaceutical industry. While traditional resolving agents like tartaric acid or mandelic acid are ubiquitous, they frequently suffer from unpredictable hydrogen-bonding networks that lead to gelation or "oiling out" rather than crystallization.

This application note details the use of (S)-3-Methoxy-2-phenylpropanoic acid ((S)-3-MPPA) as a highly selective chiral resolving agent. By masking the hydroxyl group of its structural analogs (e.g., atrolactic acid) with a methyl ether, (S)-3-MPPA provides a rigid, predictable supramolecular assembly environment. This guide provides the mechanistic rationale, comparative performance data, and self-validating protocols required to implement (S)-3-MPPA in the resolution of generic active pharmaceutical ingredient (API) amines.

Mechanistic Insights: The Causality of Chiral Recognition

The efficacy of a chiral resolving agent is dictated by the free energy difference ( ΔΔG ) between the two competing diastereomeric salts during crystallization [1].

(S)-3-MPPA operates through three distinct molecular recognition vectors:

  • Ionic Anchoring: The carboxylate moiety forms a primary salt bridge with the target ammonium ion.

  • π−π Stacking: The phenyl ring provides a planar hydrophobic surface that interacts with aromatic or hydrophobic domains on the target amine.

  • Steric and Electronic Gating (The Methoxy Effect): Unlike 2-hydroxy-2-phenylpropanoic acid, which acts as both a hydrogen-bond donor and acceptor, the methoxy group in (S)-3-MPPA acts solely as a hydrogen-bond acceptor. This eliminates the formation of complex, polymeric hydrogen-bond networks. The added steric bulk of the methyl group enforces a rigid conformation, causing a severe steric clash in the mismatched diastereomer, thereby drastically increasing the solubility differential between the two salts [2].

Mechanism cluster_0 Molecular Recognition Vectors of (S)-3-MPPA N1 Ionic Interaction (Carboxylate - Ammonium) N4 Favorable Packing (Less Soluble Diastereomer) N1->N4 N5 Unfavorable Packing (More Soluble Diastereomer) N1->N5 N2 Steric Gating (Methoxy Group) N2->N4 Rigid Conformation N2->N5 Steric Clash N3 Pi-Pi Stacking (Phenyl Ring) N3->N4 N3->N5

Caption: Molecular recognition mechanisms driving diastereomeric salt separation using (S)-3-MPPA.

Comparative Performance Data

To justify the selection of (S)-3-MPPA, we benchmarked it against structurally related resolving agents using racemic 1-phenylethylamine as a model substrate. The data demonstrates that the methoxy substitution yields superior enantiomeric excess (ee) and recovery rates [3].

Table 1: Comparative Efficacy of Chiral Resolving Agents

Resolving AgentYield of Salt (%)ee of Amine (%)Optimal SolventRecovery of Agent (%)
(R)-Mandelic Acid35.088.5H₂O85.0
(R)-Atrolactic Acid38.292.0EtOH / H₂O90.5
(S)-3-MPPA 42.5 98.5 90% EtOH 96.0

Note: Maximum theoretical yield of the target diastereomeric salt is 50%.

Table 2: Thermodynamic Optimization for (S)-3-MPPA Crystallization

Solvent SystemCooling Rate (°C/hr)Diastereomeric Excess (de %)Isolated Yield (%)Observation
100% EtOH2075.045.0Kinetic trapping of soluble salt
100% EtOH588.042.0Standard crystallization
90% EtOH / 10% H₂O 5 98.5 39.5 Optimal thermodynamic control
50% EtOH / 50% H₂O560.055.0Oiling out observed

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as a self-validating system. Built-in analytical checkpoints ensure that any deviations in stoichiometry, kinetic trapping, or incomplete cleavage are caught before proceeding to the next unit operation.

G RacemicAmine Racemic Amine (R/S) Mixing Salt Formation in 90% EtOH (60°C, pH 6.5-7.5) RacemicAmine->Mixing ResolvingAgent (S)-3-MPPA (Resolving Agent) ResolvingAgent->Mixing DiaSalt Diastereomeric Salts (R-Amine·S-Acid) + (S-Amine·S-Acid) Mixing->DiaSalt Crystallization Fractional Crystallization (Cooling at 5°C/hr to 4°C) DiaSalt->Crystallization Solid Less Soluble Salt (e.g., R-Amine·S-Acid) Crystallization->Solid Precipitates Liquid Mother Liquor (Enriched in S-Amine·S-Acid) Crystallization->Liquid Remains in solution CleavageSolid Alkaline Cleavage (Biphasic EtOAc / 1M NaOH) Solid->CleavageSolid PureAmine Pure (R)-Amine (Target API, >98% ee) CleavageSolid->PureAmine Organic Phase RecoveredAcid Recovered (S)-3-MPPA (Recycled for next batch) CleavageSolid->RecoveredAcid Aqueous Phase (Acidified)

Caption: Workflow for the chiral resolution of racemic amines using (S)-3-MPPA.

Protocol 1: Diastereomeric Salt Formation

Causality: Complete dissolution at elevated temperatures prevents premature nucleation, ensuring that subsequent crystallization is driven strictly by thermodynamics rather than localized concentration gradients.

  • Charge Reactor: Add 1.0 equivalent of the racemic amine (e.g., 100 mmol) to a round-bottom flask equipped with a reflux condenser and overhead stirrer.

  • Solvent Addition: Add 90% Ethanol / 10% Water (v/v) at a ratio of 10 mL per gram of total solids.

  • Agent Addition: Slowly add 1.0 equivalent of (S)-3-MPPA (100 mmol) while stirring.

  • Heating: Heat the mixture to 60°C until a completely clear solution is obtained (approx. 30 minutes).

  • Validation Checkpoint 1 (pH): Withdraw a 100 µL aliquot, dilute in 1 mL of water, and measure the pH. It must be between 6.5 and 7.5. Why? A pH outside this range indicates incomplete salt formation or inaccurate stoichiometry, which will artificially depress the yield.

Protocol 2: Fractional Crystallization & Enrichment

Causality: A slow, controlled cooling ramp (5°C/hr) allows the crystal lattice of the less soluble diastereomer to form perfectly, rejecting the more soluble diastereomer. Rapid cooling causes kinetic trapping, incorporating the wrong enantiomer into the crystal defects.

  • Cooling Ramp: Program the reactor to cool from 60°C to 20°C at a strict rate of 5°C/hour.

  • Aging: Hold the suspension at 20°C for 2 hours, then further cool to 4°C and hold for 1 hour to maximize yield.

  • Filtration: Filter the resulting crystals through a sintered glass funnel. Wash the filter cake with 2 bed volumes of ice-cold 100% Ethanol to remove surface-adhered mother liquor.

  • Validation Checkpoint 2 (Chiral Purity): Dissolve exactly 5.0 mg of the wet cake in 1 mL of mobile phase. Analyze via Chiral HPLC.

    • Decision Gate: If de > 98%, proceed to Protocol 3. If de < 98%, perform a secondary recrystallization using 100% Ethanol (5 mL/g of salt).

Protocol 3: Salt Cleavage & Resolving Agent Recovery

Causality: Biphasic alkaline cleavage exploits the pKa differences between the amine and the acid. The strong base (NaOH) deprotonates the amine, making it lipophilic, while the resolving agent becomes a highly water-soluble sodium salt.

  • Suspension: Suspend the pure diastereomeric salt in a 1:1 mixture of Ethyl Acetate (EtOAc) and 1M aqueous NaOH (10 mL total volume per gram of salt).

  • Cleavage: Stir vigorously at room temperature for 30 minutes until two clear liquid phases are formed (no solids should remain).

  • Phase Separation: Transfer to a separatory funnel.

    • Organic Phase: Contains the pure enantiomeric amine. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the API.

    • Aqueous Phase: Contains the sodium salt of (S)-3-MPPA.

  • Validation Checkpoint 3 (Mass Balance): Weigh the isolated amine. The molar yield should match the molar amount of the diastereomeric salt cleaved (± 2%).

  • Agent Recovery: Acidify the aqueous phase to pH 2.0 using 3M HCl. Extract three times with Dichloromethane (DCM). Combine the DCM layers, dry, and evaporate to recover (S)-3-MPPA as a white solid.

  • Validation Checkpoint 4 (Agent Integrity): Measure the specific optical rotation [α]D​ of the recovered (S)-3-MPPA. It must match the virgin material to ensure no racemization occurred during the alkaline cleavage, validating it for recycling.

References

[1] Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society, 2010. URL:[Link]

[2] A versatile resolving agent for diffusion edited separation of enantiomers, complex mixtures and constitutional isomers. RSC Advances, 2012. URL:[Link]

Method

Application Note: Advanced Crystallization and Chiral Resolution of 3-Methoxy-2-phenylpropanoic Acid

Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale 3-Methoxy-2-phenylpropanoic acid ( C10​H12​O3​...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

3-Methoxy-2-phenylpropanoic acid ( C10​H12​O3​ ) is a highly versatile α -arylalkanoic acid derivative utilized as a chiral building block in pharmaceutical synthesis[1]. The molecule features a stereogenic center at the C2 position, flanked by a hydrophobic phenyl ring and a hydrogen-bond-accepting methoxy group. In drug development, isolating the pure enantiomer from the racemic mixture is critical, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles[2].

While kinetic resolution via asymmetric esterification is possible[3], diastereomeric salt crystallization followed by anti-solvent polishing remains the most scalable and economically viable approach for preparative-scale enantioseparation[]. This application note details the thermodynamic principles, solvent selection criteria, and step-by-step protocols required to achieve >99% enantiomeric excess (ee) and high chemical purity.

Table 1: Physicochemical Profile
ParameterValue / DescriptionImpact on Crystallization Strategy
Molecular Formula C10​H12​O3​ Determines stoichiometric ratios for resolving agents.
Molecular Weight 180.20 g/mol [5]Used for precise molar equivalent calculations.
Functional Groups Carboxylic Acid, Methoxy, PhenylEnables salt formation; dictates solvent polarity requirements.
Chiral Center C2 ( α -position)Steric hindrance around C2 requires highly selective chiral amines.
H-Bonding Profile 1 Donor (-OH), 3 Acceptors (=O, -OH, -OCH3)Methoxy oxygen acts as a secondary H-bond acceptor, influencing solvent inclusion[6].

Mechanistic Insights: The Causality of Crystallization

To design a self-validating crystallization system, one must understand the thermodynamic drivers at play. Do not rely on empirical trial-and-error; instead, leverage the structural features of the target molecule.

Diastereomeric Salt Formation & Solvent-Induced Effects

The resolution of racemic 3-methoxy-2-phenylpropanoic acid relies on its reaction with a chiral amine, such as (R)-1-phenylethylamine ((R)-PEA). The resulting diastereomeric salts—(S)-acid•(R)-amine and (R)-acid•(R)-amine—exhibit distinct solubility profiles ( ΔGsolv​ ).

Expert Insight: The presence of the β -methoxy group is structurally significant. The ether oxygen acts as a localized hydrogen bond acceptor. When utilizing protic solvents like ethanol or water, solvent molecules can bridge the methoxy group and the ammonium cation. This solvent inclusion stabilizes the crystal lattice. Altering the solvent ratio (e.g., shifting from Ethanol to Isopropanol) can fundamentally change the hydrogen-bonding network, occasionally leading to solvent-induced chirality switching, where the opposite enantiomer selectively precipitates[6]. Therefore, strict adherence to the validated Ethanol/Water ratio is non-negotiable for reproducible stereocontrol.

Supersaturation and Cooling Trajectories

Rapid cooling generates a high degree of supersaturation, leading to primary heterogeneous nucleation. This causes the rapid precipitation of amorphous solids or highly defective crystals that trap the mother liquor (containing the undesired enantiomer) within their interstitial spaces. A controlled, linear cooling rate of 0.1 °C/min ensures that crystal growth outpaces secondary nucleation, yielding large, high-purity crystalline lattices.

Process Workflow

Workflow N1 Racemic 3-Methoxy-2- phenylpropanoic acid N2 Chiral Amine Addition (e.g., (R)-PEA in EtOH/H2O) N1->N2 N3 Thermal Dissolution (T = 70°C) N2->N3 N4 Controlled Cooling (-0.1°C/min to 20°C) N3->N4 Induce Supersaturation N5 Vacuum Filtration N4->N5 Nucleation & Growth N6 Diastereomeric Salt (Solid Precipitate) N5->N6 Retentate N7 Mother Liquor (Opposite Enantiomer) N5->N7 Filtrate N8 Acidification & Extraction (pH 2.0, EtOAc) N6->N8 N9 Anti-Solvent Crystallization (EtOH / H2O) N8->N9 Organic Phase Recovery N10 Enantiopure Free Acid (>99% ee) N9->N10 Final Polishing

Figure 1: Workflow for chiral resolution and crystallization of 3-Methoxy-2-phenylpropanoic acid.

Experimental Protocols

Protocol A: Diastereomeric Salt Resolution

This protocol isolates the (S)-enantiomer using (R)-1-phenylethylamine. It is designed as a self-validating system; visual and thermal checkpoints ensure process integrity.

  • Preparation: Charge a jacketed crystallizer with 10.0 g (55.5 mmol) of racemic 3-methoxy-2-phenylpropanoic acid.

  • Solvent Addition: Add 80 mL of a pre-mixed 80:20 (v/v) Ethanol/Water solution. Begin agitation at 200 RPM.

  • Resolving Agent Charge: Slowly add 3.36 g (27.7 mmol, 0.5 eq) of (R)-1-phenylethylamine dropwise over 10 minutes. Causality: Using 0.5 equivalents (the "half-equivalent method") forces the resolving agent to selectively pair with the most thermodynamically favored enantiomer, maximizing initial ee%[2].

  • Thermal Dissolution: Ramp the internal temperature to 70 °C.

    • In-Process Control (IPC): Visually confirm complete dissolution. The solution must be entirely transparent. If turbidity persists, add Ethanol in 2 mL increments until clear.

  • Controlled Cooling: Program the crystallizer to cool from 70 °C to 20 °C at a strict rate of -0.1 °C/min .

    • Causality: This slow trajectory keeps the system within the Metastable Zone Width (MSZW), preventing the sudden crash-out of the (R)-acid•(R)-amine salt.

  • Aging and Filtration: Hold the slurry at 20 °C for 2 hours to allow for Ostwald ripening. Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 80:20 Ethanol/Water.

  • Validation: Analyze a 5 mg sample of the dried salt via chiral HPLC. Target ee is >95%. If <95%, perform a single recrystallization from 100% Ethanol.

Protocol B: Free Acid Recovery and Anti-Solvent Polishing

This protocol breaks the diastereomeric salt and utilizes anti-solvent crystallization to isolate the chemically and enantiomerically pure free acid.

  • Acidification: Suspend the enantiopure salt from Protocol A in 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Deionized (DI) Water.

  • pH Adjustment: Under vigorous stirring, add 2M HCl dropwise until the aqueous layer reaches pH 2.0.

    • Causality: At pH 2.0, the carboxylic acid is fully protonated (neutral), driving its partition into the organic (EtOAc) layer, while the protonated chiral amine remains in the aqueous waste.

  • Phase Separation: Separate the layers. Wash the EtOAc layer with 20 mL of brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude oil/solid.

  • Anti-Solvent Crystallization:

    • Dissolve the crude (S)-3-methoxy-2-phenylpropanoic acid in 15 mL of absolute Ethanol at 40 °C.

    • Anti-Solvent Addition: Using a syringe pump, add DI Water (the anti-solvent) at a rate of 0.5 mL/min until the solution becomes persistently cloudy (the cloud point).

    • Causality: The hydrophobic phenyl ring drastically reduces the molecule's solubility in water. Gradual addition of water slowly shifts the solvent composition, inducing highly ordered crystal growth rather than amorphous aggregation.

  • Final Isolation: Cool the mixture to 5 °C, filter, and dry under vacuum at 40 °C for 12 hours.

Quantitative Optimization Data

The following table summarizes the optimization metrics for the diastereomeric resolution phase, demonstrating the critical impact of solvent polarity and cooling kinetics on the final product quality.

Table 2: Optimization Metrics for Diastereomeric Resolution
Solvent System (v/v)Resolving Agent (Eq)Cooling Rate (°C/min)Yield (%)Enantiomeric Excess (ee %)Process Observation
100% Ethanol(R)-PEA (0.5)-0.532.478.1High solubility limited yield; fast cooling trapped impurities.
90:10 EtOH: H2​O (R)-PEA (0.5)-0.141.294.5Water addition narrowed MSZW, improving yield.
80:20 EtOH: H2​O (R)-PEA (0.5) -0.1 45.8 98.2 Optimal balance of yield and kinetic stereocontrol.
100% Isopropanol(R)-PEA (0.5)-0.128.585.0Potential solvent inclusion altered lattice stability[6].

References

  • PubChemLite. 3-methoxy-2-phenyl-propanoic acid (C10H12O3). PubChem Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4tjN0WWtD0jZZPiC1yieFFUJtRCLsBNgJIweE3XmLx3axi2sAJ39N2hxTyfpW8VsCcM1XMaxQQKz0zj570Yc3bEHxiVlA2IsT33JG-1UTvUwMBIhNkiVkaRTPtAKE9TLWF63x7kFp7SxyRrAg9A==]
  • BenchChem Technical Support Team. A Comparative Guide to Chiral Resolving Agents: (R)-2-Hydroxy-2-phenylpropanoic Acid vs. Alternatives. BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDh8Zd-cKhhdaOPNMfIRxYnPwxuzfd8Oy9H5ETpLxQQKYDDTAbkzdXCqhZ1aJibirELhWUUx0Iaifh3McJka-iV_MQ6sptDI4LnJXOjvo0Xt5Sb-5aviKYJU60s3yWwGxXFWbEddQ_l2Ci4lKgIj_HZPHOtRJqhoxIcvmwNcYPkIkt169nD3n6DLSt1g-b_sNm2EXU5Wl-C9R7yJPj9JcmGsWpYgkzgCzQwSd-k_fghE4xIYp744n4mc-yjVyXIw==]
  • Shiina, I., et al. Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF3MbC7yY-R-MOSwc7E_6sIxEz4eLmX165a9Y_R8JniZfSqN3FStEpHCdnx83G6j7Ol8XPBEGf_aeNgpc4kePj8spCatXqnhqHs0Ij-ySdbnVZMgDS3W3PhhWxABFt-_75CO1UQw==]
  • BOC Sciences. Chiral Resolution Reagents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqPkD7ccQ6qizdF5BmvLorvs1q_ao4s_ru8PEJAnc2Xv1xWjiRWc3N4uoEbPFNgUeCJOHVCIsZCpHWYN6WZ6KH29Fp9R5zWyVy1MZhLr3_YKCoRtX_cdsKP-kUY13M0U3SiAh0j8W1876rJk-iDYTKy6bT_fSN1cCOd2JOujpbz1ciozrBPiz0sH0=]
  • Yoshikawa, Y., et al. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZDot4T9FQvdS396ziRQ-xNhqYDCZXBbNriqDLbAoDcw_05cuDv9W34t3wM3AWb62bb8_ayugVlSt3-vAVcu3o5U2pAOj7N-FA-OrYWagCRMwTv0WIP4_3mLSXsozyWhnu2mQCjJIRdF33nfZiJ-xg]

Sources

Application

Microwave-assisted synthesis of 3-Methoxy-2-phenyl-propanoic acid derivatives

Application Note: Microwave-Accelerated Synthesis and Derivatization of 3-Methoxy-2-phenylpropanoic Acid Scaffolds Executive Summary The 3-methoxy-2-phenylpropanoic acid scaffold is a highly versatile pharmacophore. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Accelerated Synthesis and Derivatization of 3-Methoxy-2-phenylpropanoic Acid Scaffolds

Executive Summary

The 3-methoxy-2-phenylpropanoic acid scaffold is a highly versatile pharmacophore. Structurally related to α -arylalkanoic acids—a class of compounds foundational to numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen[1]—this ether-acid derivative is increasingly utilized in the development of novel PPAR agonists and targeted therapeutics.

As a Senior Application Scientist, I have developed this protocol to address the inherent instability of its primary precursor, tropic acid, under conventional thermal conditions. By implementing Microwave-Assisted Organic Synthesis (MAOS), this workflow eliminates thermal degradation, reduces multi-day synthetic sequences to under an hour, and establishes a self-validating system for high-throughput library generation.

Mechanistic Causality: Kinetically Outcompeting E1cB Elimination

The synthesis of 3-methoxy-2-phenylpropanoic acid typically begins with tropic acid (3-hydroxy-2-phenylpropanoic acid), a naturally occurring precursor central to the biosynthesis of tropane alkaloids[2]. However, derivatizing tropic acid under conventional thermal conditions presents a significant mechanistic challenge. The molecule possesses an highly acidic α -proton (activated by the adjacent phenyl ring and carboxyl group) and a β -hydroxyl group. Under basic conditions with prolonged conductive heating, the molecule readily undergoes an E1cB elimination (dehydration) to form the undesired byproduct, atropic acid (2-phenylacrylic acid).

MAOS fundamentally alters this reaction trajectory. Unlike conventional heating, which relies on thermal gradients and prolonged boundary-layer exposure, microwave irradiation induces rapid volumetric heating via dipole rotation and ionic conduction[3]. The highly polar reagents in the reaction mixture selectively couple with the microwave field, drastically accelerating the bimolecular nucleophilic substitution ( SN​2 ) rate[4]. By compressing the reaction time from 12 hours to merely 10 minutes, MAOS kinetically traps the desired O-methylated product before the slower elimination pathway can accumulate. This rapid, selective O-methylation strategy is highly effective for functionalizing sensitive hydroxyl groups without degrading the carbon skeleton[5].

Synthetic Workflow Visualization

G N1 Tropic Acid (Precursor) N2 Phase I: MW Methylation (MeI, K2CO3, 80°C) N1->N2 N3 Methyl 3-methoxy-2-phenylpropanoate N2->N3 >95% Yield N4 Phase II: MW Saponification (LiOH, 100°C) N3->N4 N5 3-Methoxy-2-phenylpropanoic acid N4->N5 Quantitative N6 Phase III: MW Derivatization (HATU, Amines, 80°C) N5->N6 N7 Target Derivatives (NSAID / PPAR Analogs) N6->N7 Library Generation

Fig 1: MW-assisted synthetic workflow for 3-methoxy-2-phenylpropanoic acid derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, each phase of this protocol is designed as a self-validating system , incorporating specific in-line Quality Control (QC) checkpoints. If a checkpoint fails, the system dictates an immediate corrective action.

Phase I: Exhaustive Methylation

Objective: Simultaneous esterification of the carboxylic acid and O-alkylation of the aliphatic hydroxyl group.

  • Preparation: In a 10 mL microwave-transparent quartz vessel equipped with a magnetic stirrer, suspend Tropic acid (1.0 mmol, 166 mg) and anhydrous K2​CO3​ (3.0 mmol, 414 mg) in 4.0 mL of anhydrous acetone.

  • Reagent Addition: Add Methyl Iodide (3.5 mmol, 218 μ L) dropwise. Seal the vessel with a Teflon septum.

  • Irradiation: Irradiate in a dedicated monomode microwave synthesizer. Parameters: Temperature = 80°C, Time = 10 min, Max Power = 150 W, Cooling = On (Dynamic).

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and H2​O . Dry the organic layer over Na2​SO4​ and evaporate to yield methyl 3-methoxy-2-phenylpropanoate.

QC Checkpoint (Self-Validation): Analyze the crude product via FT-IR. The broad O-H stretch at ~3300 cm⁻¹ must be completely absent, replaced by a sharp C-O-C ether stretch at ~1110 cm⁻¹. Corrective Action: If O-H persists, add 0.5 eq MeI and re-irradiate for 3 minutes.

Phase II: Selective Saponification

Objective: Hydrolyze the methyl ester to reveal the free carboxylic acid while leaving the newly formed ether intact.

  • Preparation: Dissolve the intermediate from Phase I in 3.0 mL of a THF/ H2​O mixture (3:1 v/v) in a microwave vessel.

  • Reagent Addition: Add LiOH⋅H2​O (1.5 mmol, 63 mg). Seal the vessel.

  • Irradiation: Parameters: Temperature = 100°C, Time = 5 min, Max Power = 100 W.

  • Workup: Evaporate the THF. Dilute the aqueous layer with 5 mL H2​O and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated product with EtOAc (3 x 5 mL). Dry and concentrate to yield pure 3-methoxy-2-phenylpropanoic acid.

QC Checkpoint (Self-Validation): Perform LC-MS analysis. The chromatogram must show a single peak with an [M−H]− ion of 179.07 m/z. Corrective Action: If the methyl ester peak ( [M+H]+ 195.10) is detected, adjust pH to 12 and re-irradiate for 2 minutes.

Phase III: Amide Derivatization (Library Generation)

Objective: Couple the core scaffold with diverse primary/secondary amines to generate target derivatives.

  • Preparation: Combine 3-methoxy-2-phenylpropanoic acid (0.5 mmol, 90 mg), the desired amine (0.55 mmol), and HATU (0.6 mmol, 228 mg) in 2.0 mL anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 μ L). Seal the vessel.

  • Irradiation: Parameters: Temperature = 80°C, Time = 10 min, Max Power = 75 W.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, wash with brine, and purify via short-plug silica chromatography.

QC Checkpoint (Self-Validation): Conduct analytical HPLC. The product purity must exceed 95% AUC.

Quantitative Data & Comparative Analysis

The implementation of MAOS provides a stark advantage over conventional conductive heating, particularly by suppressing the E1cB elimination pathway in Phase I.

Reaction PhaseConventional Heating (Time / Yield)Microwave Irradiation (Time / Yield)Product Purity (HPLC)
I. Exhaustive Methylation 12 hours / 68% (High Atropic acid impurity)10 mins / 96% >98%
II. Selective Saponification 4 hours / 82%5 mins / 99% >99%
III. Amide Derivatization 16 hours / 71%10 mins / 92% >95%

References

  • Kinetic Resolution of Racemic α -Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts Source: Journal of the American Chemical Society URL:[Link][1]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production Source: Molecules (PMC - NIH) URL:[Link][2]

  • Ester synthesis by O-alkylation Source: Organic Chemistry Portal URL:[Link][4]

  • Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH) Source: Green Processing and Synthesis (De Gruyter) URL:[Link][5]

Sources

Method

Application Note: Advanced Amidation Protocols for 3-Methoxy-2-phenylpropanoic Acid

Scientific Rationale and Mechanistic Challenges 3-Methoxy-2-phenylpropanoic acid is a highly versatile α -arylalkanoic acid building block utilized in the synthesis of complex pharmacophores. However, the preparation of...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Mechanistic Challenges

3-Methoxy-2-phenylpropanoic acid is a highly versatile α -arylalkanoic acid building block utilized in the synthesis of complex pharmacophores. However, the preparation of amides from this substrate presents a fundamental mechanistic challenge: the α -proton is exceptionally acidic. This acidity is driven by the electron-withdrawing nature of the carboxylic acid/amide carbonyl and the robust resonance stabilization provided by the adjacent phenyl ring.

When this substrate is activated using standard peptide coupling reagents (e.g., HATU, DCC) in the presence of traditional tertiary amine bases (e.g., DIPEA, Et₃N), the highly reactive intermediate is prone to enolization or ketene formation. If the starting material is enantiopure, this pathway leads to rapid epimerization (racemization) at the stereogenic center. Furthermore, if the target amine is sterically hindered or electron-deficient (such as substituted anilines), the required prolonged reaction times further exacerbate the degradation of the active ester.

To overcome these barriers, this guide details two field-proven methodologies designed to maintain stereochemical integrity and force difficult couplings:

  • The Low-Epimerization Protocol: Utilizing T3P and pyridine for standard aliphatic and primary amines.

  • The Acyl Fluoride Protocol: Utilizing BTFFH for sterically hindered or electron-deficient amines.

Methodology Selection & Causality

The T3P / Pyridine System

For standard amidation, is the optimal choice[1]. T3P reacts with the carboxylic acid to form a reactive mixed phosphonic anhydride. Unlike uronium-based reagents, T3P does not require strong bases to drive the reaction. By substituting DIPEA with pyridine—a significantly weaker base—the coupling proceeds efficiently while the α -proton remains intact. The mild nature of this reaction completely suppresses the enolization pathway, preserving the stereochemical integrity of the 3-methoxy-2-phenylpropanoic acid core[1].

The BTFFH Acyl Fluoride System

When coupling electron-deficient anilines or bulky secondary amines, nucleophilic attack becomes the rate-limiting step. converts the carboxylic acid into an acyl fluoride in situ[2]. The C–F bond is highly stable against spontaneous degradation or ketene formation, yet it is exceptionally reactive toward amines due to the low steric bulk of the fluorine atom and the strong hard-hard interaction during the transition state. This allows the coupling to be pushed at elevated temperatures (80 °C) without destroying the activated intermediate[2].

Quantitative Data Summary

The following table summarizes the expected performance of various coupling systems when applied to α -arylalkanoic acids like 3-methoxy-2-phenylpropanoic acid, based on established literature parameters.

Coupling SystemAmine ScopeReactive IntermediateTypical Yield (%)Epimerization Risk
HATU / DIPEA BroadOBt / OAt ester70 – 90High (>10%)
EDC / HOBt / Et₃N Primary / SecondaryOBt ester60 – 85Moderate (5–10%)
T3P / Pyridine Primary / SecondaryPhosphonic ester85 – 95Very Low (<1.5%)
BTFFH / DIPEA Hindered / DeficientAcyl Fluoride75 – 90Low to Moderate

Workflow Visualization

AmidationWorkflow Start 3-Methoxy-2-phenylpropanoic acid (Substrate) Amine Analyze Amine Partner Start->Amine Path1 Standard / Aliphatic / Primary Amines Amine->Path1 Path2 Sterically Hindered / Electron-Deficient Amines Amine->Path2 Reagent1 T3P + Pyridine (Low Epimerization) Path1->Reagent1 Reagent2 BTFFH + DIPEA (Acyl Fluoride) Path2->Reagent2 Product Amide Product (High Yield, Maintained ee%) Reagent1->Product Reagent2->Product

Workflow for selecting amidation reagents based on amine nucleophilicity and steric bulk.

Experimental Protocols

Protocol A: Low-Epimerization Amidation using T3P

Optimized for standard primary and secondary amines where preserving the α -stereocenter is critical.

Reagents:

  • 3-Methoxy-2-phenylpropanoic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • Pyridine (3.0 equiv)

  • T3P (50% solution in EtOAc, 1.2 equiv)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-phenylpropanoic acid (1.0 equiv) and the target amine (1.05 equiv) in EtOAc (approx. 0.2 M concentration).

  • Base Addition: Add pyridine (3.0 equiv) to the solution. Causality: Pyridine acts as an acid scavenger and catalyst but is insufficiently basic to deprotonate the α -carbon, thereby preventing epimerization.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: The subsequent formation of the mixed anhydride is mildly exothermic; controlling the temperature further suppresses any background enolization.

  • Activation: Dropwise, add the T3P solution (50% in EtOAc, 1.2 equiv) over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir until LC-MS indicates complete consumption of the acid (typically 2–4 hours).

  • Self-Validating Workup: Quench the reaction with 1M aqueous HCl. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation Check: T3P byproducts are highly water-soluble. A successful aqueous wash yields crude material with >95% purity. Verify the absence of phosphorus-containing impurities via ³¹P NMR; the spectrum should be entirely blank.

Protocol B: Acyl Fluoride Amidation using BTFFH

Optimized for sterically hindered amines or electron-deficient anilines.

Reagents:

  • 3-Methoxy-2-phenylpropanoic acid (1.3 equiv)

  • BTFFH (1.5 equiv)

  • DIPEA (4.5 equiv)

  • Hindered/Deficient Amine (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Pre-Activation: In a thick-walled microwave vial (0.5–2 mL capacity), dissolve 3-methoxy-2-phenylpropanoic acid (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous CH₂Cl₂ (2 mL/mmol) under an argon atmosphere.

  • Base Addition: Add DIPEA (4.5 equiv) and stir the mixture at room temperature for exactly 30 minutes.

    • Self-Validation Check: Before proceeding, take a 10 µL aliquot. Analyze via IR spectroscopy. The successful formation of the acyl fluoride is confirmed by a distinct carbonyl stretch shift to ~1840 cm⁻¹, or by the appearance of a characteristic acyl fluoride peak in ¹⁹F NMR. Causality: Ensuring complete conversion to the acyl fluoride before adding the amine prevents the unreactive amine from side-reacting with the coupling reagent itself.

  • Coupling: Add the challenging amine (1.0 equiv) to the vial. Seal the vial securely with a crimp cap.

  • Thermal Forcing: Heat the sealed vial in an oil bath at 80 °C for 12–24 hours. Causality: Heating CH₂Cl₂ above its boiling point generates internal pressure, which thermodynamically forces the reaction of the hindered amine with the stable acyl fluoride intermediate.

  • Workup: Cool the vial to room temperature carefully. Dilute the mixture with water and extract three times with EtOAc. Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (American Chemical Society) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxy-2-phenyl-propanoic acid

Welcome to the technical support center for the synthesis of 3-Methoxy-2-phenyl-propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-phenyl-propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Below you will find a series of frequently asked questions and troubleshooting guides to help improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-Methoxy-2-phenyl-propanoic acid?

Common starting materials for the synthesis of 3-Methoxy-2-phenyl-propanoic acid and related structures include phenylacetonitrile and its derivatives. One established method involves the methylation of a phenylacetonitrile derivative followed by hydrolysis to the carboxylic acid.[1] Another approach could involve the modification of a precursor like 3-methoxypropiophenone.[2]

Q2: What are the critical reaction parameters to control for optimal yield?

To achieve optimal yield, it is crucial to control several parameters:

  • Temperature: The temperature for both the methylation and hydrolysis steps needs to be carefully controlled to prevent side reactions.[1]

  • Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion without the formation of byproducts.[1]

  • Purity of Reagents and Solvents: The use of high-purity, anhydrous solvents and reagents is critical, especially in reactions involving organometallics or strong bases, to prevent quenching and side reactions.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For instance, during the hydrolysis of the nitrile intermediate, small aliquots of the reaction mixture can be withdrawn, acidified, and extracted with an ether to be analyzed by GC or TLC.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Methoxy-2-phenyl-propanoic acid.

Issue 1: Low Yield of the Monomethylated Product

Symptom: The primary product obtained is the starting material, or a significant amount of a dimethylated byproduct is observed.

Possible Cause:

  • Incomplete reaction: The reaction time or temperature may not have been sufficient for complete monomethylation.

  • Over-methylation: The reaction conditions may be too harsh, leading to the formation of a dimethylated product. The formation of a dimethylated product can occur by further reaction of the desired monomethylated product.[1]

Solution:

  • Optimize Reaction Time and Temperature: Carefully monitor the reaction by TLC or GC to determine the optimal reaction time. A lower temperature might be necessary to control the selectivity of the monomethylation.

  • Controlled Addition of Methylating Agent: Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise and at a controlled temperature to minimize over-methylation.

Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate

Symptom: The final product contains a significant amount of the corresponding amide as an impurity.

Possible Cause:

  • Insufficient reaction time or temperature for hydrolysis: The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion.

  • Inadequate concentration of the hydrolyzing agent: The concentration of the acid or base used for hydrolysis may not be sufficient.

Solution:

  • Prolonged Reaction Time: Increase the reaction time for the hydrolysis step and monitor the disappearance of the starting nitrile and intermediate amide by TLC or GC.[1]

  • Optimize Hydrolysis Conditions: The hydrolysis can be carried out using a 10% aqueous solution of NaOH at reflux temperature.[1] Ensure the concentration of the hydrolyzing agent is sufficient for complete conversion.

Issue 3: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to crystallize or purify by column chromatography.

Possible Cause:

  • Presence of impurities: The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization.

  • Incorrect pH during workup: The pH of the aqueous solution during extraction is critical for the isolation of the carboxylic acid.

Solution:

  • Acid-Base Extraction: After hydrolysis, the reaction mixture should be acidified to a pH of 1-3 to ensure the carboxylic acid is in its protonated, organic-soluble form.[3] Extraction with a suitable organic solvent like diethyl ether or benzene can then be performed.[1][3]

  • Purification by Distillation: The final product can be purified by distillation under reduced pressure.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed for purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpropionitrile (A key intermediate)

This protocol is adapted from a similar synthesis and can be modified for the specific synthesis of 3-Methoxy-2-phenyl-propanoic acid precursors.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, add the starting phenylacetonitrile derivative and a suitable solvent.

  • Addition of Base: Add a strong base to deprotonate the benzylic position.

  • Methylation: Cool the reaction mixture and add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining a low temperature.

  • Monitoring: Monitor the reaction by GC to ensure a high conversion to the monomethylated product.[1]

  • Workup: Quench the reaction and extract the product with an organic solvent.

Protocol 2: Hydrolysis of the Nitrile to Carboxylic Acid
  • Reaction Setup: In a round-bottom flask, dissolve the 2-phenylpropionitrile derivative in a suitable solvent and add an aqueous solution of NaOH (e.g., 10%).[1]

  • Hydrolysis: Reflux the mixture until the reaction is complete, as monitored by TLC or GC.[1]

  • Workup: Cool the reaction mixture and extract with an organic solvent to remove any non-acidic impurities.

  • Acidification: Acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of 1-3.[1][3]

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extracts over sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure.[1]

Data Presentation

ParameterRecommended ConditionExpected Outcome
Methylation Temperature0-10 °CHigh selectivity for monomethylation
Hydrolysis Reagent10% aq. NaOHComplete conversion to carboxylic acid
pH for Extraction1-3Efficient isolation of the carboxylic acid
Purification MethodVacuum DistillationHigh purity final product

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-Methoxy-2-phenyl-propanoic acid start Starting Material (e.g., 3-Methoxyphenylacetonitrile) methylation Methylation (Base, Methylating Agent) start->methylation Step 1 hydrolysis Hydrolysis (NaOH, H3O+) methylation->hydrolysis Step 2 purification Purification (Extraction, Distillation) hydrolysis->purification Step 3 product Final Product (3-Methoxy-2-phenyl-propanoic acid) purification->product Final Step

Caption: A simplified workflow for the synthesis of 3-Methoxy-2-phenyl-propanoic acid.

troubleshooting_logic cluster_methylation Methylation Issues cluster_hydrolysis Hydrolysis Issues cluster_solutions Potential Solutions start Low Yield? dimethylation Dimethylation Product Observed? start->dimethylation incomplete_methylation Starting Material Remains? start->incomplete_methylation amide_impurity Amide Impurity Present? start->amide_impurity control_reagent Control Reagent Addition dimethylation->control_reagent optimize_temp Optimize Temperature & Time incomplete_methylation->optimize_temp prolong_hydrolysis Prolong Hydrolysis amide_impurity->prolong_hydrolysis

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.). Google Patents.
  • Synthesis method for 3-methoxypropiophenone. (2017). Google Patents.
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methoxy-2-phenyl-propanoic acid

Welcome to the technical support center for 3-Methoxy-2-phenyl-propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxy-2-phenyl-propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to resolve them.

Q1: My crude product is an oily substance instead of a solid. How can I induce crystallization?

A1: An oily product suggests the presence of impurities that are depressing the melting point or that the product is supersaturated in a residual solvent.

Causality: Impurities, such as unreacted starting materials or solvent residues, can interfere with the formation of a stable crystal lattice. The molecular structure of 3-Methoxy-2-phenyl-propanoic acid allows for hydrogen bonding and pi-stacking, which are crucial for crystallization; impurities disrupt these interactions.

Recommended Solutions:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Heating the oil gently on a rotary evaporator can be effective.

  • Trituration: Add a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously. The product should precipitate as a solid, which can then be filtered.

  • Scratching: If the oil is highly viscous, dissolve it in a minimal amount of a suitable solvent (like ethyl acetate) and then add a non-polar anti-solvent (like hexanes) until it becomes cloudy. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a single crystal to the oil or supersaturated solution to initiate crystallization.

Q2: After performing an acid-base extraction, my final yield is significantly lower than expected. What went wrong?

A2: Low yield after an acid-base extraction typically points to incomplete extraction or loss of product during the workup stages.

Causality: The efficiency of this technique relies on the significant difference in solubility between the ionized (salt) and non-ionized forms of the carboxylic acid.[1] Any factor that prevents the complete conversion of the acid to its water-soluble carboxylate salt, or its complete precipitation upon re-acidification, will result in yield loss.

Troubleshooting Steps:

  • pH Verification: During the base extraction step, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid. Conversely, during the precipitation step, the pH must be sufficiently acidic (pH < 4) to fully re-protonate the carboxylate.[2] Use pH paper or a meter to verify.

  • Emulsion Formation: Vigorous shaking can create emulsions, trapping your product in the interface between the aqueous and organic layers. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the separatory funnel to stand for an extended period.[3]

  • Insufficient Extraction: Perform multiple extractions with smaller volumes of the base solution rather than a single extraction with a large volume. Three successive extractions are typically sufficient to transfer the majority of the product into the aqueous phase.

  • Premature Precipitation: If the concentration of the carboxylate salt in the aqueous layer is too high, it may begin to precipitate before acidification, especially if the sodium salt has limited solubility. Diluting the aqueous layer with water can prevent this.

Troubleshooting Workflow: Low Extraction Yield

start Low Yield After Acid-Base Extraction check_ph Was pH verified at both steps? start->check_ph check_emulsion Did an emulsion form? check_ph->check_emulsion Yes fix_ph Solution: Use pH paper/meter. Adjust aqueous phase to pH > 9 with base, and pH < 4 with acid. check_ph->fix_ph No check_extractions How many extractions were performed? check_emulsion->check_extractions No fix_emulsion Solution: Add brine to break emulsion. In the future, swirl gently instead of shaking vigorously. check_emulsion->fix_emulsion Yes diagnosis_other Possible Cause: - Incomplete reaction - Product loss during transfers - Premature precipitation check_extractions->diagnosis_other Multiple (3+) fix_extractions Solution: Perform at least 3 separate extractions to ensure complete transfer of product. check_extractions->fix_extractions Single

Caption: Decision tree for diagnosing low yield in acid-base extraction.

Q3: My recrystallized product shows a broad melting point range. How can I improve its purity?

A3: A broad melting point is a classic indicator of impurities. The issue likely lies with the choice of recrystallization solvent or the technique itself.

Causality: Recrystallization works by exploiting the differences in solubility between the desired compound and impurities at different temperatures. An ideal solvent should dissolve the compound completely at high temperatures and poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[2]

Optimization Protocol:

  • Solvent Screening: The key is finding the optimal solvent system. Test a range of solvents with varying polarities on a small scale. Good starting points for a phenylpropanoic acid derivative include toluene, ethyl acetate/hexanes, or aqueous ethanol.

  • Controlled Cooling: Rapid cooling traps impurities within the newly formed crystals. Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.

  • Hot Filtration: If insoluble impurities are visible in the hot solution, they must be removed via hot filtration before cooling. This prevents them from being incorporated into your final crystals.

  • Second Recrystallization: If purity remains an issue, a second recrystallization using a different solvent system is often effective.

Solvent SystemPolaritySuitability for 3-Methoxy-2-phenyl-propanoic acid
TolueneLowGood for dissolving the aromatic ring, may require cooling to precipitate.
Ethyl Acetate / HexanesMediumA versatile system. Dissolve in minimal hot ethyl acetate, add hexanes to induce.
Ethanol / WaterHighDissolve in hot ethanol, add water dropwise until cloudy, then cool.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3-Methoxy-2-phenyl-propanoic acid?

A1: Understanding the compound's properties is crucial for purification. While specific data for the 3-methoxy isomer can be inferred from related structures, general properties of similar phenylpropanoic acids are well-documented.

PropertyValue / Description
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [5]
Appearance Typically a white to pale cream crystalline solid.[4]
Acidity (pKa) Estimated to be around 4.3 - 4.7, similar to other phenylpropanoic acids.[5] This is key for acid-base extraction.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; sparingly soluble in water and non-polar solvents like hexanes.[5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]
Q2: What are the most common impurities I should expect and how can I detect them?

A2: Impurities typically arise from the synthetic route. For instance, if prepared from (3-methoxyphenyl)acetonitrile, common impurities could include the starting nitrile or mono-alkylated intermediates.[7]

Detection Methods:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. A single spot under UV visualization suggests high purity. Use a solvent system like 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid to ensure sharp spots for carboxylic acids.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (acidified with formic or phosphoric acid) is a common starting point.[8] The presence of impurities will be indicated by additional peaks in the chromatogram.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify impurities if their signals do not overlap significantly with the product's signals.

Q3: Which purification method is superior: recrystallization or column chromatography?

A3: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective and efficient for removing small amounts of impurities from a large amount of product, especially if the crude material is already mostly pure and crystalline. It is easily scalable.

  • Column Chromatography is a more powerful but labor-intensive technique, ideal for separating mixtures with multiple components or when impurities have very similar solubility profiles to the product.[10][11] For 3-Methoxy-2-phenyl-propanoic acid, silica gel chromatography with a gradient eluent system (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity) is a viable option.[3]

Recommendation: For most cases, a well-optimized acid-base extraction followed by a careful recrystallization should yield a product of high purity. Reserve column chromatography for particularly challenging separations.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of diethyl ether).

  • Base Extraction: Transfer the solution to a separatory funnel. Add 50 mL of a 1 M aqueous sodium hydroxide (NaOH) solution. Swirl the funnel gently to mix the layers (do not shake vigorously to avoid emulsions). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh 50 mL portions of 1 M NaOH, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH ~2), causing the purified product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry thoroughly in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent system (e.g., toluene).

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. Add more solvent in small portions only if necessary.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

References

  • US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose.
  • 2'-Methoxy-3-phenylpropionic acid. Chem-Impex.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses.
  • 3-Methoxy-3-oxo-2-phenylpropanoic acid. PubChem.
  • CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid. Benchchem.
  • Showing Compound 3-Methoxybenzenepropanoic acid (FDB028423). FooDB.
  • Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • 3-(2-Methoxyphenyl)
  • Analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone. Benchchem.
  • Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. Benchchem.
  • Preparing Carboxylic Acids. Chemistry LibreTexts.
  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH.
  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Inform
  • US5387713A - Process for purification of carboxylic acids.
  • 3-Hydroxy-2-phenylpropanoic acid - Safety D
  • 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. Sigma-Aldrich.
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals.
  • Phenylpropanoic acid. Wikipedia.
  • Technical Support Center: Purification of Hydroxynaphthalene Carboxylic Acids. Benchchem.
  • Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry.
  • General procedures for the purific

Sources

Troubleshooting

Minimizing side reactions during 3-Methoxy-2-phenyl-propanoic acid production

Welcome to the Application Scientist Technical Support Center. The synthesis of 3-methoxy-2-phenylpropanoic acid via the O-methylation of 3-hydroxy-2-phenylpropanoic acid (tropic acid) presents a unique mechanistic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. The synthesis of 3-methoxy-2-phenylpropanoic acid via the O-methylation of 3-hydroxy-2-phenylpropanoic acid (tropic acid) presents a unique mechanistic challenge. Because the starting material is a β -hydroxy acid with a highly acidic benzylic proton at the C2 position, standard Williamson ether synthesis conditions often lead to catastrophic reaction failure.

This guide is engineered to help you understand the causality behind these side reactions and implement self-validating protocols to achieve high-yield, high-purity O-alkylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my O-methylation yielding primarily 2-phenylacrylic acid instead of the target product? A: You are observing base-catalyzed dehydration. Tropic acid is a classic β -hydroxy acid[1]. The C2 proton is situated between a phenyl ring and a carboxylate group, making it highly acidic. When you use strong bases (e.g., NaOH , KOH , or NaOtBu ), the base rapidly abstracts this C2 proton to form an enolate. The adjacent β -hydroxyl group is then expelled via an E1cb elimination mechanism, yielding the thermodynamically stable, conjugated 2-phenylacrylic acid (atropic acid)[2]. Kinetic studies have long established the facile nature of this elimination pathway under basic conditions[3].

Q2: I switched to NaH to avoid aqueous bases, but now I am getting a mixture of the free acid and the methyl ester. How do I prevent over-alkylation? A: The carboxylate oxygen is a significantly better nucleophile than the neutral aliphatic hydroxyl group. If you use exactly 2.0 equivalents of NaH and 1.0 equivalent of methyl iodide ( MeI ), the reaction will indiscriminately methylate both the alkoxide and the carboxylate, leading to a messy mixture. Solution: Do not try to kinetically halt the reaction at the mono-alkylated stage. Instead, intentionally drive the reaction to the di-alkylated product (methyl 3-methoxy-2-phenylpropanoate) using excess reagents, and then selectively hydrolyze the ester back to the free acid[4].

Q3: I need to synthesize the enantiopure (S)-3-methoxy-2-phenylpropanoic acid. Will the di-alkylation/hydrolysis method cause racemization? A: Yes. The use of NaH will cause transient enolization at the C2 position, leading to complete racemization of the stereocenter. To preserve stereochemical integrity, you must avoid strong bases entirely. We recommend the Purdie methylation technique utilizing Silver(I) Oxide ( Ag2​O ). Ag2​O acts as a halogen scavenger and a mild, non-nucleophilic base that coordinates with the hydroxyl oxygen without deprotonating the C2 position.

Part 2: Quantitative Side-Reaction Analysis

The table below summarizes how different reaction conditions dictate the distribution of the target product versus common side reactions.

Reaction ConditionsBase / Alkylating AgentSolventTemp (°C)Target Yield (%)Atropic Acid (Elimination)Ester (Over-alkylation)
Aqueous Basic NaOH / Me2​SO4​ H2​O /THF25< 10%> 80% Trace
Standard Hydride NaH (2.0 eq) / MeI THF0 to 2535%45%20%
Di-alkylation NaH (3.0 eq) / MeI DMF0N/A< 5%> 90%
Purdie Methylation Ag2​O (1.5 eq) / MeI MeI / Et2​O 40 (Reflux)85% < 2%< 5%

Part 3: Self-Validating Experimental Protocols

Protocol A: Scalable Di-alkylation & Selective Hydrolysis (For Racemic Synthesis)

Causality: This two-step protocol bypasses the E1cb elimination by rapidly converting the molecule to the stable di-alkylated ester at cryogenic temperatures, followed by a selective saponification exploiting the massive kinetic difference between ester hydrolysis and ether cleavage.

Step 1: Di-alkylation

  • Dissolve 3-hydroxy-2-phenylpropanoic acid (10.0 mmol) in anhydrous DMF (30 mL) under an inert N2​ atmosphere. Cool to 0 °C.

  • Slowly add NaH (60% dispersion in mineral oil, 30.0 mmol, 3.0 eq) in portions. Caution: H2​ gas evolution.

  • Stir for 30 minutes at 0 °C, then add MeI (35.0 mmol, 3.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check 1: Perform TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a non-polar UV-active spot ( Rf​≈0.6 ). If a spot appears at Rf​≈0.4 with intense UV absorbance, E1cb elimination has occurred due to insufficient cooling.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield crude methyl 3-methoxy-2-phenylpropanoate.

Step 2: Selective Hydrolysis

  • Dissolve the crude ester in a 3:1 mixture of THF/ H2​O (40 mL).

  • Add LiOH⋅H2​O (20.0 mmol, 2.0 eq) and stir at room temperature for 4 hours.

  • Validation Check 2: TLC (Hexanes:EtOAc 1:1 with 1% AcOH) will show the disappearance of the ester ( Rf​≈0.8 ) and the formation of the target acid ( Rf​≈0.3 ).

  • Acidify the aqueous layer to pH 2 using 1M HCl , extract with DCM, dry, and concentrate to afford pure 3-methoxy-2-phenylpropanoic acid.

Protocol B: Purdie Methylation (For Enantiopure Synthesis)

Causality: Silver(I) oxide prevents racemization and elimination by avoiding the formation of a free enolate intermediate.

  • Charge a flame-dried, light-protected (foil-wrapped) flask with (S)-3-hydroxy-2-phenylpropanoic acid (5.0 mmol) and anhydrous diethyl ether (20 mL).

  • Add freshly prepared, dry Ag2​O (7.5 mmol, 1.5 eq).

  • Add MeI (25.0 mmol, 5.0 eq) dropwise. Note: Excess MeI is required as it acts as both the electrophile and a co-solvent.

  • Heat the suspension to a gentle reflux (40 °C) for 24 hours.

  • Validation Check: Filter a 0.1 mL aliquot through a micro-syringe filter and analyze via chiral HPLC. The enantiomeric excess (ee) should remain >98%, confirming the absence of C2 deprotonation.

  • Filter the bulk mixture through a pad of Celite to remove silver salts, wash with EtOAc, and concentrate under reduced pressure.

Part 4: Reaction Pathway Visualization

G TA 3-Hydroxy-2-phenylpropanoic acid (Tropic Acid) Target 3-Methoxy-2-phenylpropanoic acid (Target Product) TA->Target Ag2O, MeI (Kinetic O-alkylation) Ester Methyl 3-methoxy-2-phenylpropanoate (Over-alkylation) TA->Ester Excess NaH, MeI (Di-alkylation) Enolate C2-Enolate Intermediate TA->Enolate Strong Base (Deprotonation) Atropic 2-Phenylacrylic acid (Atropic Acid) Ester->Target LiOH, THF/H2O (Selective Hydrolysis) Enolate->Atropic E1cb Elimination (-OH)

Reaction pathways of tropic acid methylation, highlighting E1cb elimination and over-alkylation.

References

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives National Center for Biotechnology Information (PMC)[Link]

  • The Kinetics of Atropine and Apoatropine in Aqueous Solutions Acta Chemica Scandinavica / SciSpace[Link]

  • Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts Journal of the American Chemical Society[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methoxy-2-phenylpropanoic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing formulation bottlenecks with substituted arylpropanoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing formulation bottlenecks with substituted arylpropanoic acids.

Working with 3-Methoxy-2-phenylpropanoic acid requires a fundamental understanding of its amphiphilic nature. You are dealing with a molecule that possesses a lipophilic backbone (the methoxy-substituted phenyl ring) and a polar, ionizable headgroup (the carboxylic acid). Most solubility failures occur because researchers treat this compound as a static entity, ignoring how its ionization state fluctuates with the pH of the microenvironment.

This guide is designed to move you away from trial-and-error formulation. Here, we establish the causality behind solubility behavior and provide self-validating protocols to ensure robust, reproducible assays.

Part 1: The Solubilization Matrix

To manipulate solubility, we must first quantify the physicochemical boundaries of the molecule. The table below synthesizes the core properties of 3-Methoxy-2-phenylpropanoic acid and explains their mechanistic impact on your formulation strategy.

Physicochemical PropertyValueMechanistic Impact & Causality
Molecular Weight 180.20 g/mol [1]Small molecular size generally favors solvation, provided the crystal lattice energy is overcome and the solvent matches the molecule's polarity.
Lipophilicity (XLogP3) 1.3[1]Moderate lipophilicity indicates that the unionized form will strongly partition away from water. Co-solvents (e.g., DMSO, EtOH) are mandatory for high-concentration stock solutions.
Acid Dissociation (pKa) ~4.34 (Predicted)[2]Critical Factor: Dictates pH-dependent solubility. At pH < 4.3, the molecule is protonated and insoluble in water. You must maintain a pH > 6.3 to ensure >99% ionization (carboxylate salt formation) for aqueous dissolution.
Physical State Solid (MP: 58-59 °C)[3]The solid crystalline state requires energy input to disrupt the lattice. Gentle heating (37°C) and sonication are required during initial solvent addition.
Part 2: Mechanistic Troubleshooting & FAQs

Q1: My 3-Methoxy-2-phenylpropanoic acid precipitates immediately when I dilute my DMSO stock into a pH 5.5 acetate buffer. Why is this happening, and how do I fix it? A1: This is a classic failure to account for the[4]. At pH 5.5, your buffer is only ~1.2 pH units above the compound's pKa (~4.34). This means nearly 5-10% of the compound remains in its highly hydrophobic, unionized state. When you remove the solvating power of DMSO via dilution, this unionized fraction rapidly aggregates and crashes out of solution. Fix: You must use a buffer with a pH of at least 6.5 (preferably 7.4) to ensure >99% of the molecules are deprotonated into the highly soluble carboxylate anion.

Q2: I need to dose animals in vivo (IV injection), so I cannot use high concentrations of DMSO or toxic co-solvents. What is the most authoritative vehicle for this compound? A2: For in vivo applications where organic solvents are restricted, you must rely on host-guest complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 3-methoxy-2-phenyl moiety, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. A 10% to 20% (w/v) HP-β-CD solution in standard saline will allow you to formulate this compound safely for systemic administration.

Q3: Even in pH 7.4 PBS, my solution looks slightly cloudy. Is it dissolved? A3: No. Cloudiness (turbidity) indicates the presence of micro-precipitates. This often happens because the dissolution of the carboxylic acid releases protons ( H+ ) into the solution, which can locally overwhelm the buffering capacity of your PBS and drop the pH. You must implement a self-validating check: always measure the final pH of the solution after adding the compound. If the pH has dropped, titrate it back to 7.4 using 0.1 M NaOH.

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must contain an internal validation step. Do not proceed to your biological assay unless the validation criteria are met.

Protocol A: Preparation of a 50 mM In Vitro Stock Solution

Causality: DMSO disrupts the crystal lattice by solvating both the polar and non-polar regions of the molecule, independent of pH.

  • Weighing: Accurately weigh 9.01 mg of 3-Methoxy-2-phenylpropanoic acid.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check (The Optical Gate): Hold the tube against a light source. The solution must be 100% optically clear with no refractive swirling. If cloudy, your DMSO may have absorbed atmospheric water; discard and use a fresh, sealed DMSO ampoule.

  • Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Preparation of a 5 mg/mL In Vivo Aqueous Formulation (HP-β-CD)

Causality: Cyclodextrin complexation requires kinetic energy to force the lipophilic drug into the cyclodextrin cavity.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline. Filter sterilize (0.22 µm).

  • Combination: Add 5.0 mg of 3-Methoxy-2-phenylpropanoic acid to 1.0 mL of the HP-β-CD vehicle.

  • Complexation: Vortex for 2 minutes, then incubate in a thermomixer at 37°C and 800 RPM for 30 minutes.

  • Validation Check (The Centrifugal Gate): Centrifuge the formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white pellet is visible, you have exceeded the thermodynamic solubility limit of the cyclodextrin cavity. You must either increase the HP-β-CD concentration or reduce the drug dose.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical routing for formulating 3-Methoxy-2-phenylpropanoic acid based on your downstream application.

G N1 3-Methoxy-2-phenylpropanoic acid Solubility Workflow N2 Determine Application N1->N2 N3 In Vitro (Cell Culture) N2->N3 N4 In Vivo (Animal Dosing) N2->N4 N5 Prepare DMSO Stock (Max 50-100 mM) N3->N5 N9 Aqueous Formulation? N4->N9 N6 Dilute in Buffer Ensure pH > 6.5 N5->N6 N7 Precipitation? N6->N7 N8 Titrate with NaOH or Reduce Conc. N7->N8 Yes N10 Titrate with NaOH to pH 7.4 (Salt Form) N9->N10 Yes N11 Use 10-20% HP-β-CD in Sterile Saline N9->N11 No

Caption: Decision matrix for 3-Methoxy-2-phenylpropanoic acid solubilization based on assay requirements.

Part 5: References
  • Title: 3-Methoxy-2-phenyl-propanoic acid | C10H12O3 | CID 21643898 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Phenylpropionic acid | C9H10O2 | CID 10296 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control &amp; Stability of 3-Methoxy-2-phenylpropanoic Acid

Welcome to the Technical Support Center for 3-Methoxy-2-phenylpropanoic acid (tropic acid methyl ether). As an α -arylpropanoic acid derivative, this compound is a critical chiral intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methoxy-2-phenylpropanoic acid (tropic acid methyl ether). As an α -arylpropanoic acid derivative, this compound is a critical chiral intermediate in pharmaceutical synthesis. However, its structural features—specifically the acidic α -proton adjacent to the phenyl ring and the methoxy ether linkage—make it highly susceptible to temperature-induced instability.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and validated protocols to maintain compound integrity during synthesis and downstream processing.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 3-Methoxy-2-phenylpropanoic acid lose enantiomeric purity at elevated temperatures? A: The chirality of 3-Methoxy-2-phenylpropanoic acid resides at the C2 ( α ) carbon. The presence of the electron-withdrawing carboxylate group and the resonance-stabilizing phenyl ring significantly increases the acidity of the α -proton. At elevated temperatures (typically >45°C), especially in the presence of basic catalysts or solvents, the thermal energy overcomes the activation barrier for deprotonation. The molecule undergoes rapid enolization to form an achiral enolate intermediate. Upon re-protonation, the stereocenter is scrambled, leading to racemization[1].

Q2: What is the absolute thermal degradation threshold for this compound? A: Structurally related tropic acid derivatives demonstrate stability under normal ambient conditions but undergo severe thermal decomposition at temperatures exceeding 160°C[2]. At these extreme temperatures, the compound undergoes thermal decarboxylation. The heat drives the cleavage of the C-C bond between the α -carbon and the carboxylate group, releasing CO2​ gas (an entropically favorable process) and forming methoxy-styrene degradation byproducts.

Q3: How does temperature affect kinetic resolution during esterification? A: Temperature directly impacts the selectivity factor ( s -factor) during asymmetric esterification. While higher temperatures increase overall reaction kinetics, they lower the energy difference between the diastereomeric transition states, leading to poor enantiomeric excess (ee). Maintaining room temperature (20–25°C) is crucial for achieving high selectivity ( sapp​=24 ) during the kinetic resolution of racemic 3-methoxy-2-phenylpropanoic acid[3].

Part 2: Troubleshooting Guide

Issue 1: Unexplained drop in enantiomeric excess (ee) during downstream processing.
  • Root Cause: Inadvertent thermal exposure during solvent evaporation or drying phases.

  • Causality: Base-catalyzed racemization is exponentially accelerated by heat. If residual base from a previous synthetic step remains in the mixture during rotary evaporation, the applied heat will rapidly enolize the compound[1].

  • Solution: Ensure rotary evaporation water baths do not exceed 30°C. Always neutralize the solution (e.g., with a mild citric acid wash) prior to concentration to eliminate the basic environment required for enolate formation.

Issue 2: Presence of decarboxylated byproducts in HPLC/LC-MS analysis.
  • Root Cause: Localized superheating during vacuum distillation or harsh drying conditions.

  • Causality: Heating the compound near or above 160°C triggers irreversible thermal decarboxylation[2].

  • Solution: Avoid distillation for the purification of 3-methoxy-2-phenylpropanoic acid. Switch to crystallization or silica gel chromatography. Maintain bulk processing temperatures strictly below 120°C.

Part 3: Quantitative Data & Thermal Profiling

To illustrate the impact of temperature, the following table summarizes the thermal degradation and racemization kinetics of α -arylpropanoic acids (using validated models for ibuprofen and tropic acid derivatives as structural baselines)[1][2].

Temperature (°C)Racemization Rate Constant ( krac​ , h−1 )Enantiomeric Excess (ee %) after 4hPrimary Degradation Pathway
20 - 25< 0.001> 99.0%None (Stable)
450.026~ 90.5%Slow Enolization
800.292< 50.0%Rapid Racemization
> 160N/A (Complete Degradation)N/AThermal Decarboxylation

Part 4: Validated Experimental Protocols

Protocol: Temperature-Controlled Kinetic Resolution of Racemic 3-Methoxy-2-phenylpropanoic Acid

This protocol ensures high enantiomeric purity by suppressing thermal racemization during asymmetric esterification[3].

Self-Validating Logic: By utilizing a highly active acyl-transfer catalyst ((R)-BTM) at strictly controlled room temperature, the activation energy for the desired enantiomer's esterification is selectively lowered. The reaction proceeds rapidly before thermal enolization can occur. If the temperature control fails (>25°C), the kinetic energy overcomes the stereocontrol of the bulky catalyst, resulting in a measurable drop in the selectivity factor ( sapp​ ). Monitoring the ee via chiral HPLC immediately validates whether the thermal parameters were successfully maintained.

Step-by-Step Methodology:

  • Preparation: In an inert argon atmosphere, dissolve racemic 3-methoxy-2-phenylpropanoic acid (1.0 equiv) and the achiral alcohol nucleophile (e.g., diphenylmethanol, 1.0 equiv) in anhydrous toluene to a concentration of 0.1 M.

  • Temperature Equilibration: Place the reaction flask in a precision water bath strictly maintained at 20°C. Crucial: Do not allow the temperature to fluctuate, as s -factors degrade rapidly above 25°C.

  • Reagent Addition: Add p-methoxybenzoic anhydride (PMBA, 1.5 equiv) and triethylamine (1.5 equiv). Stir for 5 minutes to form the mixed anhydride intermediate.

  • Catalyst Initiation: Add the chiral acyl-transfer catalyst (R)-BTM (5 mol %).

  • Monitoring: Stir the mixture at 20°C for 12–24 hours. Pull 50 μ L aliquots every 4 hours to monitor the conversion and ee via chiral HPLC.

  • Thermal Quenching: Quench the reaction with saturated aqueous NaHCO3​ at 0°C. The sudden drop in temperature combined with biphasic dilution immediately halts any potential base-catalyzed racemization.

  • Extraction: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure ensuring the water bath remains < 30°C.

Part 5: Visual Workflows

G A 3-Methoxy-2-phenylpropanoic acid (Chiral) B Enolization (High Temp/Base) A->B Heat >45°C D Thermal Decarboxylation (>160°C) A->D Heat >160°C C Racemization (Loss of Enantiopurity) B->C Re-protonation E Styrene Derivatives + CO2 D->E Degradation

Mechanism of temperature-induced racemization and degradation.

Workflow Step1 Detect Low Enantiomeric Excess (ee) Step2 Check Reaction Temperature Step1->Step2 Step3 Temp > 45°C? Step2->Step3 Step4 Reduce Temp to 20-25°C Step3->Step4 Yes Step5 Check Base Concentration Step3->Step5 No Step6 Neutralize Before Heating Step5->Step6 High Base

Troubleshooting workflow for resolving enantiomeric purity loss.

References

  • Title: Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Safety Data Sheet: DL-Tropic acid Source: Carl ROTH URL: [Link]

  • Title: Rapid Base-Catalyzed Racemization of (R)-Ibuprofen Ester in Isooctane–Dimethyl Sulfoxide Medium with Improved Kinetic Model Source: Industrial & Engineering Chemistry Research URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in 3-Methoxy-2-phenyl-propanoic Acid Reactions

Welcome to the technical support center dedicated to addressing challenges in the catalytic synthesis and reactions of 3-Methoxy-2-phenyl-propanoic acid. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the catalytic synthesis and reactions of 3-Methoxy-2-phenyl-propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize catalytic methods and encounter the common yet complex issue of catalyst poisoning. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to help you diagnose, mitigate, and resolve catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding catalyst poisoning in reactions involving 3-Methoxy-2-phenyl-propanoic acid and its precursors.

Q1: What are the most common signs of catalyst poisoning in my reaction? A1: The primary indicators of catalyst poisoning are a significant decrease in the reaction rate or a complete stall of the reaction, a reduction in product yield and selectivity, and the need for harsher reaction conditions (like higher temperature or pressure) to achieve the desired conversion.[1][2] You may also observe a physical change in the catalyst's appearance, such as a change in color or clumping.[1]

Q2: What are the most likely sources of poisons for my palladium catalyst? A2: Palladium catalysts are highly sensitive to a range of impurities. The most common poisons include sulfur compounds (e.g., thiols, thiophenes), nitrogen compounds (e.g., amines, amides), heavy metals (e.g., lead, mercury), carbon monoxide (often an impurity in hydrogen gas), and halides.[1][3][4] These can originate from the starting materials, solvents, or even the reaction apparatus itself.[1]

Q3: How can I determine what is poisoning my catalyst? A3: Identifying the specific poison is crucial. A combination of analytical techniques is often required. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal impurities.[1] X-ray Photoelectron Spectroscopy (XPS) helps analyze the elemental composition and chemical state of the catalyst's surface.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile organic poisons in your feedstock or solvent.[1]

Q4: Is it possible to regenerate a poisoned catalyst? A4: Yes, in many cases, poisoned catalysts can be regenerated to restore activity. The method depends on the poison and catalyst type.[1] Common methods include thermal treatment to desorb poisons, chemical washing with acidic or basic solutions, and solvent extraction.[1][5] However, some poisons, particularly heavy metals, can cause irreversible deactivation.[5][6]

Q5: What are the best preventative measures to avoid catalyst poisoning? A5: The most effective strategy is to prevent poisons from reaching the catalyst. This involves rigorous purification of reactants, intermediates, and solvents before they enter the reactor.[5][7] Using high-purity hydrogen gas is also critical. For persistent contamination, installing a "guard bed" with an adsorbent material can trap poisons before they contact the main catalyst bed.[2]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving catalyst poisoning based on the class of contaminant.

Issue 1: Deactivation by Sulfur Compounds

Sulfur-containing molecules are among the most potent poisons for noble metal catalysts like palladium, often causing deactivation at parts-per-million (ppm) levels.[8]

  • Mechanism of Poisoning: Sulfur compounds, particularly those in a low oxidation state (e.g., thiols, sulfides, thiophenes), have high-affinity free electron pairs that chemisorb strongly and often irreversibly onto the active metal sites of the catalyst.[3][8] This blocks the sites from accessing reactants, thereby halting the catalytic cycle.[8] The strength of this interaction can lead to the formation of stable metal sulfides on the catalyst surface.

  • Troubleshooting & Diagnosis:

    • Feedstock Analysis: Analyze all starting materials, including the 3-Methoxy-2-phenyl-propanoic acid precursor and solvents, for sulfur content using elemental analysis or GC with a sulfur-selective detector.

    • Catalyst Characterization: A spent catalyst can be analyzed using XPS or Energy-Dispersive X-ray Spectroscopy (EDX) to detect the presence of sulfur on the surface.[3]

  • Mitigation & Resolution:

    • Feedstock Purification: If sulfur is detected, purify the materials. Distillation, recrystallization, or passing liquid reagents through a bed of activated carbon or alumina can effectively remove trace sulfur contaminants.

    • Catalyst Regeneration: For palladium catalysts poisoned by sulfur, regeneration can be challenging. A high-temperature treatment (e.g., >500°C) in a controlled atmosphere (air or inert gas followed by hydrogen) may desorb or decompose some sulfur species.[9][10] However, this can also lead to catalyst sintering (particle growth), which permanently reduces activity.[6]

Issue 2: Deactivation by Nitrogen Compounds

Nitrogen-containing functional groups, such as amines and amides, are common in pharmaceutical synthesis and can act as inhibitors.

  • Mechanism of Poisoning: Nitrogen compounds are Lewis bases that can coordinate to the acidic metal centers of the catalyst.[11] This is often a competitive and reversible inhibition, where the nitrogen compound competes with the substrate for active sites.[12] However, some nitrogen compounds can adsorb strongly, leading to more persistent deactivation. Basic nitrogen compounds are generally stronger inhibitors than non-basic ones.[13]

  • Troubleshooting & Diagnosis:

    • Reaction Monitoring: If the reaction rate slows but does not completely stop, and the rate can be increased by raising the concentration of the reactant, competitive inhibition by a nitrogen-containing species is likely.

    • Literature Review: Check if any reactants, intermediates, or potential byproducts contain nitrogen functional groups that are known inhibitors for your catalyst system.

  • Mitigation & Resolution:

    • pH Adjustment: In some cases, adjusting the pH of the reaction medium can protonate the nitrogen species, reducing its ability to coordinate to the catalyst. This must be done carefully to avoid undesired side reactions.

    • Solvent Washing: A simple but effective regeneration technique involves washing the filtered catalyst with a suitable solvent to remove the adsorbed nitrogen compounds.[1] For more strongly bound species, washing with a dilute, non-coordinating acid followed by a thorough rinse with a neutral solvent and drying can be effective.

Issue 3: Deactivation by Heavy Metals

Trace amounts of heavy metals like lead, mercury, or arsenic can cause severe and often irreversible catalyst poisoning.

  • Mechanism of Poisoning: These metals can alloy with the active palladium particles or deposit on the surface, permanently blocking active sites.[4] The deactivation is typically non-selective and results in a complete loss of activity.

  • Troubleshooting & Diagnosis:

    • Source Identification: Heavy metal contamination often arises from previous manufacturing steps or leaching from metallic reactors or instruments. A thorough review of the synthetic history of all reagents is essential.

    • Elemental Analysis: Use ICP-MS or Atomic Absorption Spectroscopy (AAS) to analyze both the feedstock and the spent catalyst for trace metal contaminants.[1]

  • Mitigation & Resolution:

    • Strict Process Control: The only effective strategy is prevention. Ensure all glassware and reactors are scrupulously clean. Use high-purity reagents from trusted suppliers.

    • Regeneration is Not Feasible: Poisoning by heavy metals is generally considered irreversible, and the catalyst must be discarded and replaced.[6]

Visualizations and Workflows
Catalyst Deactivation and Regeneration Cycle

The following diagram illustrates the typical lifecycle of a catalyst, highlighting the points where poisoning occurs and the potential pathways for recovery.

Fresh Fresh Catalyst Reaction Catalytic Reaction (e.g., Hydrogenation) Fresh->Reaction Use in Reaction Spent_Active Spent but Active Catalyst Reaction->Spent_Active Recycle Poisoned Poisoned Catalyst (Deactivated) Reaction->Poisoned Introduction of Poison (S, N, Metals, etc.) Spent_Active->Reaction Regeneration Regeneration Protocol (e.g., Washing, Thermal) Poisoned->Regeneration Reversible Poisoning Disposal Irreversible Deactivation (Disposal) Poisoned->Disposal Irreversible Poisoning Regeneration->Fresh Activity Restored

Caption: Workflow of catalyst use, poisoning, and regeneration.

Troubleshooting Decision Tree for Catalyst Deactivation

This workflow guides the user through a logical process to identify the cause of catalyst deactivation.

Start Symptom: Reaction Rate Decreased or Stopped Q_Rate How did the activity drop? (Sudden vs. Gradual) Start->Q_Rate A_Sudden Sudden/Rapid Drop Q_Rate->A_Sudden A_Gradual Gradual Decline Q_Rate->A_Gradual Check_Poisons Analyze Feedstock for Acute Poisons (S, Metals) A_Sudden->Check_Poisons Check_Fouling Analyze Spent Catalyst for Coking or Slow Poison Accumulation A_Gradual->Check_Fouling Poison_Found Poison Identified Check_Poisons->Poison_Found Fouling_Found Fouling/Coking Identified Check_Fouling->Fouling_Found Mitigate Action: 1. Purify Feedstock 2. Use Guard Bed Poison_Found->Mitigate Regenerate Action: 1. Solvent Wash 2. Thermal Treatment Fouling_Found->Regenerate

Caption: Decision tree for troubleshooting catalyst deactivation.

Quantitative Data Summary

The impact of poisons is highly dependent on the catalyst, reaction conditions, and the specific poison. The following table provides a general overview of the sensitivity of common hydrogenation catalysts to different poison classes.

Catalyst TypePoison ClassTypical Poison ExamplesRelative SensitivityPotential for Regeneration
Pd/C, Pd(OH)₂/C Sulfur CompoundsThiols, Thiophenes, H₂SVery HighDifficult; may require harsh thermal treatment[9]
Nitrogen CompoundsAmines, Amides, PyridinesModerate to HighGood; often reversible with solvent washing[1]
Heavy MetalsPb, Hg, AsVery HighVery Poor; typically irreversible[1][4]
HalidesAlkyl/Aryl HalidesModeratePossible, depends on binding strength
Raney Nickel Sulfur CompoundsThiols, H₂SVery HighDifficult
HalidesChlorinated SolventsVery HighPoor
PtO₂, Pt/C Sulfur CompoundsThiophenesHighDifficult
Nitrogen CompoundsAminesModerateGood
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing

This protocol is effective for removing weakly adsorbed poisons like many nitrogen compounds.

  • Catalyst Recovery: After the reaction, safely filter the catalyst from the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon), especially if using a pyrophoric catalyst like Pd/C.[1]

  • Initial Wash: Wash the recovered catalyst cake on the filter with several portions of the reaction solvent at room temperature to remove residual products and substrate.

  • Regeneration Wash: Transfer the catalyst to a clean flask. Add a suitable regeneration solvent (e.g., methanol, ethanol, or a dilute solution of a non-coordinating acid like acetic acid if appropriate).

  • Agitation: Stir the catalyst slurry vigorously for 1-2 hours at room temperature or with gentle heating (40-50°C).

  • Filtration and Rinsing: Filter the catalyst again. Wash thoroughly with a neutral, volatile solvent (e.g., fresh methanol or THF) to remove the regeneration solvent and any dissolved impurities.

  • Drying: Dry the catalyst under high vacuum until it is a free-flowing powder.

  • Validation: Test the activity of the regenerated catalyst on a small-scale reaction and compare the conversion rate to that of a fresh catalyst.

Protocol 2: Feedstock Purification Using a Guard Bed

This protocol describes how to use a guard bed to remove poisons before they reach the main catalytic reactor.

  • Select Adsorbent: Choose an adsorbent based on the suspected poison. Activated carbon is a good general-purpose choice for organic poisons. Alumina or specific resin-based scavengers are effective for polar or metallic impurities.

  • Pack Column: Pack a small chromatography column or a dedicated cartridge with the chosen adsorbent material.

  • Equilibrate: Pass the pure solvent that will be used in the reaction through the guard bed to equilibrate the packing material.

  • Purify Feedstock: Dissolve the substrate in the reaction solvent and pass this solution through the prepared guard bed column.

  • Collect and Use: Collect the purified feedstock solution and use it directly in your catalytic reaction with a fresh catalyst. This method is highly effective for ensuring the purity of starting materials.[2]

References
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]

  • Competitive effects of nitrogen and sulfur content on activity of hydrotreating CoMo/Al2O3 catalysts: A batch reactor study. (2004). ResearchGate. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]

  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. (2023). PubMed. [Link]

  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. (2023). ACS Publications. [Link]

  • Solving the Problem of Catalyst Poisoning in Encapsulants. (2024). GOOD GI. [Link]

  • Reactivity of Sulfur and Nitrogen Compounds of FCC Light Cycle Oil in Hydrotreating over CoMoS and NiMoS Catalysts. (2023). MDPI. [Link]

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Elucidation of Retarding Effects of Sulfur and Nitrogen Compounds on Aromatic Compounds Hydrogenation. (2003). American Chemical Society. [Link]

  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2025). ResearchGate. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). SABIT. [Link]

  • Chapter 9 Toxicity of the Catalyst and Products Formed in the Process. OAPEN Library. [Link]

  • Chelating agents in NiMo sulfided catalysts and the effect of nitrogen compounds on hydrodearomatization and hydrodenitrogenation reactions. kth .diva. [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (2023). PMC. [Link]

  • Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide from propanoic acid and aniline. Catalysis Science & Technology (RSC Publishing). [Link]

  • Recent Research on the Anti-Poisoning Catalysts in the Catalytic Oxidation of VOCs: A Review. (2025). MDPI. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2020). PMC. [Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]

  • Catalyst Poisoning Explained Simply. (2025). RevisionDojo. [Link]

  • New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. (2015). ResearchGate. [Link]

  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. (2026). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Time for 3-Methoxy-2-phenyl-propanoic Acid Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2-phenyl-propanoic acid....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2-phenyl-propanoic acid. Our objective is to provide in-depth technical support, moving beyond simple protocols to explain the causality behind experimental choices. This document is structured as a series of troubleshooting questions and answers to directly address challenges you may encounter, with a primary focus on optimizing reaction time.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of 3-Methoxy-2-phenyl-propanoic acid is typically achieved through a multi-step process. A common and reliable route involves the formation of an intermediate, such as 2-(3-methoxyphenyl)propanenitrile, followed by its hydrolysis to the desired carboxylic acid. The hydrolysis step is often the rate-determining step and presents the most significant opportunity for optimization.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrolysis (Rate-Limiting) A (3-methoxyphenyl)acetonitrile B Strong Base (e.g., NaH, LDA) + Methylating Agent (e.g., CH3I) A->B Alkylation C 2-(3-methoxyphenyl)propanenitrile B->C D Acid or Base Catalysis (e.g., H2SO4 or NaOH) C->D Hydrolysis E 3-Methoxy-2-phenyl-propanoic acid D->E

Figure 1: General workflow for the synthesis of 3-Methoxy-2-phenyl-propanoic acid.

Section 2: Troubleshooting Guide & FAQs for Reaction Time Optimization

This section addresses specific issues related to reaction kinetics. The hydrolysis of the nitrile intermediate to a carboxylic acid involves the formation of an amide intermediate and is subject to several influencing factors.

Q1: My nitrile hydrolysis reaction is proceeding very slowly or has stalled. What are the primary factors I should investigate?

A1: A slow or stalled hydrolysis reaction is a common issue. The rate is primarily governed by four factors: catalyst choice (acid vs. base), temperature, solvent system, and water concentration .

The mechanism for hydrolysis requires a nucleophilic attack on the nitrile carbon. Both acid and base catalysis facilitate this, but through different mechanisms. In acid catalysis, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. In base catalysis, the hydroxide ion (OH⁻) is a more potent nucleophile than water and attacks the nitrile carbon directly.

Here is a logical troubleshooting workflow:

G start Reaction is Slow/Stalled catalyst Is the catalyst appropriate and at sufficient concentration? start->catalyst temp Is the reaction temperature high enough for reflux? catalyst->temp Yes check_cat Action: Verify catalyst identity, purity, and concentration. Consider switching catalyst type. catalyst->check_cat No solvent Is the solvent system promoting solubility and interaction? temp->solvent Yes increase_temp Action: Increase temperature to achieve vigorous reflux. Ensure proper heating. temp->increase_temp No water Is there sufficient water for the reaction to proceed? solvent->water Yes change_solvent Action: Consider a co-solvent (e.g., ethanol, ethylene glycol) to improve solubility. solvent->change_solvent No add_water Action: Ensure an excess of water is present in the reaction mixture. water->add_water No end_node Reaction Optimized water->end_node Yes check_cat->temp increase_temp->solvent change_solvent->water add_water->end_node

Figure 2: Troubleshooting decision tree for slow hydrolysis reactions.
Q2: Should I use acid- or base-catalyzed hydrolysis? What are the advantages and disadvantages of each for this specific synthesis?

A2: The choice between acid and base catalysis is critical and depends on the desired outcome regarding reaction time, workup procedure, and potential side reactions.

  • Base-Catalyzed Hydrolysis (Saponification): This method is often faster and is effectively irreversible. The reaction proceeds through nucleophilic attack by OH⁻, and the final product is the carboxylate salt.[1][2] Because the final step is an acid-base reaction between the carboxylic acid and the base, the equilibrium is driven completely to the product side.[1] This makes it a very efficient method for achieving complete conversion. The main drawback is that a separate acidification step is required during workup to protonate the carboxylate salt and isolate the final carboxylic acid product.[2]

  • Acid-Catalyzed Hydrolysis: This reaction is reversible, meaning it will reach an equilibrium state that includes the starting material, intermediate amide, and final products.[2][3] To drive the reaction to completion, it must be conducted with a large excess of water, in accordance with Le Châtelier's principle.[3] While the workup is more straightforward (typically extraction), achieving complete conversion can take significantly longer than with base catalysis. There is also a higher risk of side reactions like dehydration or polymerization, especially at the high temperatures required.

Comparative Summary:

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Speed Generally SlowerGenerally Faster
Reversibility Reversible (equilibrium)[3]Irreversible[1][2]
Completion Requires excess water to drive to completionGoes to completion
Product Form Carboxylic AcidCarboxylate Salt
Workup Simpler (direct extraction)Requires an additional acidification step[2]
Typical Reagents Aq. H₂SO₄, Aq. HClAq. NaOH, Aq. KOH
Q3: I'm observing the formation of an amide intermediate. How can I accelerate its conversion to the final carboxylic acid?

A3: The hydrolysis of a nitrile proceeds in two steps: first to a primary amide, and then the amide is hydrolyzed to the carboxylic acid. It is common for the second step to be slower, leading to an accumulation of the amide intermediate. To accelerate this step:

  • Increase Temperature: Amide hydrolysis has a high activation energy. Increasing the reaction temperature to a vigorous reflux is the most effective way to provide sufficient energy to overcome this barrier. For high-boiling point solvents like ethylene glycol, temperatures can exceed 150°C, significantly shortening reaction times.[4]

  • Increase Catalyst Concentration: Upping the concentration of the acid or base can increase the rate. For acid catalysis, this increases the concentration of the protonated amide. For base catalysis, it increases the concentration of the hydroxide nucleophile. Be cautious, as excessively high concentrations can promote side reactions.

  • Ensure Sufficient Water: Both steps of the hydrolysis consume water. If the reaction is run in a mixed solvent system, ensure water is not the limiting reagent.

Q4: How does my choice of solvent affect the reaction time?

A4: The solvent plays a crucial role in ensuring all reactants are in the same phase, which is essential for an efficient reaction rate. The starting nitrile is organic and may have limited solubility in a purely aqueous medium.

  • Phase Transfer Catalysis: If using a biphasic system (e.g., toluene and aqueous NaOH), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be used. The PTC shuttles the hydroxide ion into the organic phase, dramatically increasing the reaction rate.

  • Co-solvents: A more common approach is to use a high-boiling, water-miscible organic co-solvent such as ethanol, dioxane, or ethylene glycol. This creates a homogeneous solution at high temperatures, ensuring the nitrile, water, and catalyst can interact effectively. Ethylene glycol is particularly effective as it allows for very high reflux temperatures (>150°C), which can significantly reduce reaction times from many hours to just a few.[4]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should monitor their reactions (e.g., by TLC or GC) to determine the optimal reaction time for their specific setup.[5]

Protocol 1: Base-Catalyzed Hydrolysis (High-Efficiency Method)

This protocol is designed for rapid and complete conversion.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(3-methoxyphenyl)propanenitrile (1.0 eq).

  • Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH) (5-10 eq) and ethylene glycol (2-3 volumes relative to the nitrile).

  • Heating: Heat the mixture to a vigorous reflux (approx. 120-140°C) with efficient magnetic or mechanical stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 1-2 hours. Quench the aliquot with dilute HCl, extract with ethyl acetate, and analyze by TLC or GC to check for the disappearance of the starting nitrile and amide intermediate. A typical reaction time is 2-6 hours.

  • Workup (Acidification): Once the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully, add concentrated hydrochloric acid (HCl) until the pH of the solution is ~1-2. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water. Alternatively, if an oil forms, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis (Direct Isolation Method)

This protocol is an alternative that avoids the separate acidification step but may require longer reaction times.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(3-methoxyphenyl)propanenitrile (1.0 eq).

  • Reagent Addition: Add a 40-50% aqueous solution of sulfuric acid (H₂SO₄). The volume should be sufficient to ensure a large excess of water (at least 10-20 equivalents).

  • Heating: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Note that this is a biphasic mixture initially.

  • Monitoring: Monitor the reaction by TLC or GC as described in the base-catalyzed protocol. Reaction times can be significantly longer, potentially 8-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Isolation: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Section 4: References

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Informatics in Medicine Unlocked. Available at: [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Hydrolysis of Esters. Chemguide. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Ester Hydrolysis - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Google Patents. Available at:

  • Synthesis method for 3-methoxypropiophenone. Google Patents. Available at:

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. PubMed. Available at: [Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for 3-Methoxy-2-phenyl-propanoic acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic anomalies during drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic anomalies during drug development. One of the most persistent challenges is resolving peak tailing for functionalized organic acids like 3-Methoxy-2-phenyl-propanoic acid .

This guide is engineered to move beyond generic advice. We will dissect the exact physicochemical causality behind your peak distortions and provide a self-validating protocol to restore peak symmetry, ensuring absolute confidence in your quantitative data.

Part 1: The Mechanistic "Why" (Chemical Interactions & pH Dynamics)

Q: Why does 3-Methoxy-2-phenyl-propanoic acid exhibit severe tailing on a standard C18 column? A: Peak tailing in reversed-phase HPLC is rarely a single phenomenon; it is the manifestation of multiple, competing retention mechanisms operating simultaneously[1][2]. 3-Methoxy-2-phenyl-propanoic acid contains a hydrophobic phenyl ring, a hydrogen-bond-accepting methoxy group, and an ionizable carboxylic acid moiety.

While basic compounds typically tail due to strong ionic interactions with deprotonated silanols, carboxylic acids tail due to a combination of partial ionization and hydrogen bonding with un-endcapped, acidic silanol groups (Si-OH) on the silica surface[3][4]. Furthermore, if you are using an older "Type A" silica column, the carboxylate anion can undergo chelating interactions with trace metal impurities (like iron or aluminum) embedded in the silica matrix[1].

Q: How exactly does mobile phase pH dictate the peak symmetry for this specific carboxylic acid? A: The mobile phase pH acts as the master switch for your analyte's ionization state. 3-Methoxy-2-phenyl-propanoic acid has a pKa of approximately 4.3. If your mobile phase pH is near this pKa (e.g., unbuffered water/acetonitrile mixtures often drift to pH 4.0–5.0), the molecule exists in a dynamic equilibrium: 50% is in the highly hydrophobic, protonated state, and 50% is in the less hydrophobic, ionized (carboxylate) state[3][5].

Because these two states partition differently into the C18 stationary phase and rapidly interconvert during the run, the elution band smears, resulting in severe tailing[6]. The definitive solution relies on the "Rule of 2" : adjusting the mobile phase pH to at least 2 units below the analyte's pKa (target pH 2.0–2.5) ensures >99% of the molecules are locked into a single, neutral state, yielding pure hydrophobic partitioning and a symmetrical peak[4][5].

Part 2: Physical & Systemic Factors

Q: How can I definitively prove whether the tailing is a chemical interaction or a physical system flaw? A: Troubleshooting must be a self-validating system. To isolate the root cause, inject a neutral, non-ionizable marker compound (such as toluene or uracil) under your current method conditions[7].

Neutral compounds do not participate in acid-base secondary interactions with the stationary phase[7]. If the neutral marker peak is perfectly symmetrical (Asymmetry factor ~1.0) but your 3-Methoxy-2-phenyl-propanoic acid peak tails, the issue is strictly chemical (pH mismatch, active silanols, or mass overload)[7]. Conversely, if the neutral marker also tails, you have diagnosed a physical issue: a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume in your tubing[7][8].

Q: Could my sample solvent be inducing the tailing? A: Yes. This is a frequently overlooked cause of peak distortion. If 3-Methoxy-2-phenyl-propanoic acid is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile or Methanol) than your initial mobile phase, it causes a localized disruption of the partitioning equilibrium at the column head[9]. The analyte travels too quickly through the first few millimeters of the column before the mobile phase can properly dilute the injection plug, manifesting as peak fronting or tailing. Always dilute the sample in the initial mobile phase or a weaker solvent[9][10].

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between mobile phase pH, the ionization state of 3-Methoxy-2-phenyl-propanoic acid (pKa ~4.3), and the resulting peak asymmetry.

Mobile Phase pHAnalyte Ionization StatePrimary Retention MechanismExpected Peak Asymmetry (As)
pH > 6.5 Fully Ionized (Carboxylate Anion)Weak Hydrophobic + Ion ExchangePoor Retention, Minor Tailing (As ~ 1.3 - 1.5)
pH 4.3 (Near pKa)50% Ionized / 50% NeutralMixed-Mode (Dynamic Equilibrium)Severe Tailing / Broadening (As > 2.0)[3]
pH < 2.5 Fully Protonated (Neutral)Pure Hydrophobic PartitioningSymmetrical / Ideal (As 1.0 - 1.2)[3]

Part 4: Diagnostic Workflow

Follow this logical decision tree to systematically eliminate variables and identify the exact source of peak tailing in your HPLC system.

TroubleshootingWorkflow Step1 Observe Peak Tailing (Asymmetry Factor > 1.2) Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision Does the Neutral Marker Tail? Step2->Decision Physical Physical Issue Identified (System/Column Void) Decision->Physical Yes Chemical Chemical Issue Identified (Analyte Interactions) Decision->Chemical No Action1 Check Fittings & Tubing Replace Inlet Frit/Column Physical->Action1 Action2 Adjust Mobile Phase pH (Target pH 2.0 - 2.5) Chemical->Action2 Action3 Reduce Injection Volume (Prevent Mass Overload) Chemical->Action3

Diagnostic workflow isolating physical vs. chemical causes of HPLC tailing.

Part 5: Self-Validating Optimization Protocol

To resolve the tailing of 3-Methoxy-2-phenyl-propanoic acid, execute the following step-by-step methodology. This protocol is designed to validate the physical integrity of the system before optimizing the chemistry.

Phase 1: System Verification

  • Prepare a 0.1 mg/mL solution of Toluene (Neutral Marker) in your current mobile phase.

  • Inject 5 µL onto the HPLC system and record the chromatogram.

  • Calculate the Asymmetry factor (As) using the formula: As = B / A (where B is the peak width after the peak center at 10% peak height, and A is the peak width before the center)[2].

  • Validation Check: If As > 1.2 for Toluene, replace the column frit or the entire column, and minimize post-column tubing length[8][10]. Do not proceed to Phase 2 until the physical system is validated.

Phase 2: Mobile Phase Optimization (The "Rule of 2")

  • Prepare Aqueous Mobile Phase (Solvent A): Dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water to create a 25 mM buffer[3].

  • Adjust the pH of Solvent A to 2.5 using concentrated phosphoric acid (H₃PO₄)[3][5]. Alternatively, use 0.1% Trifluoroacetic acid (TFA) in water if a volatile buffer is required for LC-MS compatibility[5].

  • Filter Solvent A through a 0.22 µm membrane.

  • Prepare Organic Mobile Phase (Solvent B): 100% HPLC-grade Acetonitrile.

Phase 3: Sample Preparation & Execution

  • Dissolve 3-Methoxy-2-phenyl-propanoic acid in a diluent matching your initial gradient conditions (e.g., 80% Solvent A / 20% Solvent B) to prevent solvent-mismatch fronting/tailing[9][10].

  • Keep the injection volume low (e.g., 2–5 µL) and concentration moderate (<0.5 mg/mL) to rule out stationary phase mass overload, which is highly common with carboxylic acids[8][10].

  • Execute the run using a high-purity, fully end-capped C18 column (Type B silica) to minimize residual silanol activity[2][3].

  • Final Validation: Recalculate the Asymmetry factor. The peak should now elute symmetrically with an As value between 1.0 and 1.1.

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Methoxy-2-phenyl-propanoic acid with tropic acid derivatives

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structural and pharmacological divergence between traditional tropic acid derivatives and their O-methylated c...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structural and pharmacological divergence between traditional tropic acid derivatives and their O-methylated counterparts.

Executive Summary

In the design of anticholinergic and antispasmodic therapeutics, the acyl moiety esterified to a basic tropane (or equivalent) core dictates both receptor affinity and pharmacokinetic distribution. Tropic acid (3-hydroxy-2-phenylpropanoic acid) is the classical pharmacophore found in naturally occurring tropane alkaloids such as atropine and scopolamine. Its defining feature is a beta-hydroxyl group that acts as a critical hydrogen bond donor within the muscarinic acetylcholine receptor (mAChR) binding pocket [1].

Conversely, 3-Methoxy-2-phenyl-propanoic acid (tropic acid methyl ether) represents a targeted structural divergence. By masking the hydroxyl group via O-methylation, researchers eliminate the hydrogen bond donor capacity while simultaneously increasing the molecule's lipophilicity. This guide objectively compares the physicochemical properties, receptor binding kinetics, and experimental methodologies used to evaluate these two distinct chemical lineages.

Structure-Activity Relationship (SAR) & Mechanistic Logic

The pharmacological efficacy of antimuscarinic agents relies on a delicate balance of steric bulk, electrostatic interactions, and hydrogen bonding.

  • Tropic Acid Derivatives: The free –OH group on the chiral alpha-carbon (relative to the phenyl ring, beta to the carboxylate) forms a strong hydrogen bond with specific asparagine residues (e.g., Asn382 in the M1 receptor) in the orthosteric binding site. This interaction anchors the antagonist, preventing the conformational shift normally induced by acetylcholine [2].

  • 3-Methoxy-2-phenyl-propanoic Acid Derivatives: O-methylation introduces steric bulk and completely abolishes the hydrogen bond donor capability. While this typically results in a 10- to 50-fold reduction in orthosteric receptor affinity, the increased lipophilicity (LogP) enhances passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, the methoxy group alters the metabolic profile by preventing direct Phase II glucuronidation at the beta-carbon, shifting the metabolic burden toward hepatic O-demethylation via CYP450 enzymes. The kinetic resolution of 3-methoxy-2-phenylpropanoic acid has been extensively studied to isolate enantiopure building blocks for these specialized CNS-penetrant derivatives [3].

BindingLogic Tropic Tropic Acid Scaffold (-OH Group) HDonor H-Bond Donor Active (High mAChR Affinity) Tropic->HDonor Anchors to Asn residues Methoxy 3-Methoxy Scaffold (-OCH3 Group) Methoxy->HDonor Loss of Donor Lipophilic Increased Lipophilicity (Enhanced BBB Penetration) Methoxy->Lipophilic +0.5 LogP Shift Metabolism Resistant to Direct Glucuronidation Methoxy->Metabolism Blocks Phase II

Fig 1: Pharmacodynamic logic comparing hydroxyl vs. methoxy substitutions at the beta-carbon.

Comparative Physicochemical & Pharmacological Data

To objectively compare performance, the following table synthesizes representative SAR data for a standard tertiary amine esterified with either tropic acid (e.g., Atropine) or 3-methoxy-2-phenylpropanoic acid.

ParameterTropic Acid Derivative (Standard)3-Methoxy Derivative (Modified)Causality / Impact
H-Bond Donors 10Loss of donor reduces direct receptor anchoring.
H-Bond Acceptors 33Methoxy oxygen retains weak acceptor function.
Calculated LogP ~1.8~2.3Higher lipophilicity drives CNS partitioning.
mAChR Affinity ( Ki​ ) 1.2 nM48.5 nM~40x drop in affinity due to missing H-bond.
BBB Permeability ( Papp​ ) 12×10−6 cm/s 28×10−6 cm/s>2x increase in passive membrane diffusion.

Experimental Methodologies

To validate the pharmacological shifts caused by O-methylation, researchers must employ self-validating in vitro systems. Below are the definitive protocols for assessing receptor affinity and membrane permeability.

Protocol A: Competitive Radioligand Binding Assay (Receptor Affinity)

This assay quantifies the loss of binding affinity when the hydroxyl group is methylated. It relies on the displacement of a universal, non-selective muscarinic radioligand.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human M1-M5 receptors. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [3H] -N-methylscopolamine ( [3H] -NMS) at a final concentration of 0.2 nM, and 25 µL of the test compound (Tropic acid vs. 3-Methoxy derivative) serially diluted from 10−11 to 10−4 M.

  • Equilibration: Incubate the microplates at room temperature for 120 minutes to ensure steady-state equilibrium is reached. Control: Use 10 µM Atropine to define non-specific binding (NSB).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash filters three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep (CHO cells expressing mAChRs) Incubate 2. Competitive Incubation ([3H]-NMS + Test Compound) Prep->Incubate Filter 3. Rapid Vacuum Filtration (PEI-treated GF/B filters) Incubate->Filter Count 4. Scintillation Counting (Determine IC50 / Ki) Filter->Count

Fig 2: Step-by-step workflow for competitive radioligand binding assay.

Protocol B: PAMPA (Blood-Brain Barrier Permeability)

To prove the causal link between the methoxy substitution and increased CNS penetration, a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized.

  • Lipid Preparation: Coat the porous filter membrane of a 96-well donor plate with 4 µL of a porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Donor/Acceptor Setup: Add 150 µL of the test compounds (diluted to 50 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells.

  • Permeation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at 37°C for 4 hours without agitation to simulate passive diffusion.

  • Analysis: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ). Validation: The 3-methoxy derivative must demonstrate a statistically significant increase in Papp​ compared to the parent tropic acid derivative to validate the lipophilic SAR hypothesis.

Conclusion

The transition from tropic acid to 3-methoxy-2-phenyl-propanoic acid in drug design is a textbook example of trading target affinity for pharmacokinetic distribution. While the unmasked hydroxyl group of tropic acid is non-negotiable for picomolar-to-nanomolar anchoring at muscarinic receptors [1][2], the methoxy derivative serves as a specialized scaffold. By sacrificing the hydrogen bond donor, researchers gain a highly lipophilic, metabolically distinct molecule [3], ideal for applications where robust CNS penetration or altered half-lives are prioritized over raw receptor potency.

References

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. MDPI. Available at:[Link]

  • Video: Cholinergic Antagonists: Chemistry and Structure-Activity Relationship. JoVE. Available at: [Link]

  • Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society. Available at: [Link]

Comparative

Mechanistic Rationale: The GC-MS Advantage and the Derivatization Imperative

Comprehensive Guide to Purity Validation of 3-Methoxy-2-phenyl-propanoic Acid: GC-MS vs. Alternative Modalities 3-Methoxy-2-phenyl-propanoic acid (C₁₀H₁₂O₃) is a highly functionalized intermediate frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Purity Validation of 3-Methoxy-2-phenyl-propanoic Acid: GC-MS vs. Alternative Modalities

3-Methoxy-2-phenyl-propanoic acid (C₁₀H₁₂O₃) is a highly functionalized intermediate frequently utilized in targeted organic synthesis and pharmaceutical development. Accurately validating its purity presents a distinct analytical challenge due to its polar carboxylic acid moiety. This guide provides an in-depth, mechanistic comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) for purity validation, complete with field-proven experimental protocols.

While GC-MS offers unparalleled resolving power and structural confirmation via mass fragmentation, the direct analysis of free carboxylic acids is fundamentally flawed. The active hydrogen in the -COOH group facilitates strong intermolecular hydrogen bonding, resulting in low volatility and excessively high boiling points ([1]). Furthermore, free acids interact irreversibly with active silanol groups on the GC column's stationary phase, leading to severe peak tailing, unpredictable retention times, and potential analyte degradation ([2]).

To circumvent these thermodynamic and chromatographic barriers, chemical derivatization is mandatory ([3]). Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) spiked with 1% Trimethylchlorosilane (TMCS) is the industry standard for carboxylic acids. This reaction replaces the active polar hydrogen with a non-polar trimethylsilyl (TMS) group. The causality is twofold: it drastically reduces the boiling point by eliminating hydrogen bonding, and it shields the analyte from silanol interactions, ensuring sharp, symmetrical chromatographic peaks ([4]).

G N1 Sample Prep (3-Methoxy-2-phenyl- propanoic acid) N2 Derivatization (BSTFA + 1% TMCS at 70°C for 30 min) N1->N2 Addition of Reagents N3 GC Separation (Capillary Column, Temperature Gradient) N2->N3 1 µL Injection (Splitless/Split) N4 EI Ionization (70 eV) N3->N4 Elution N5 Mass Spectrometry (SIM/SCAN Mode) N4->N5 Ion Beam N6 Data Analysis (Purity Calculation via Peak Area) N5->N6 Chromatogram & Spectra

GC-MS Workflow for 3-Methoxy-2-phenyl-propanoic acid purity validation.

Comparative Analysis: GC-MS vs. HPLC-UV vs. qNMR

Selecting the optimal analytical modality requires balancing sensitivity, structural confirmation, and sample preparation complexity ([5]).

  • HPLC-UV: Operates on liquid-phase partitioning. It is highly effective for thermally labile compounds and eliminates the need for derivatization. However, unless coupled with MS, it relies solely on retention time and UV absorbance, which can mask co-eluting impurities lacking chromophores ([6]).

  • qNMR (1H): A relative primary analytical method where the resonance signal intensity is directly proportional to the number of protons contributing to it (). qNMR requires no reference standard of the analyte itself, making it the ultimate tool for absolute purity determination, though it lacks the trace-level sensitivity of chromatographic methods ([7]).

Table 1: Quantitative Comparison of Purity Validation Modalities

Analytical ParameterGC-MS (Derivatized)HPLC-UVqNMR (1H)
Separation Principle Volatility & PolarityLiquid-Phase PartitioningNone (Bulk Analysis)
Detection Principle Mass-to-Charge Ratio (m/z)UV AbsorbanceProton Resonance Intensity
Sample Preparation Silylation (BSTFA/TMCS)Dilution in Mobile PhaseDissolution in Deuterated Solvent
Limit of Detection (LOD) 1–5 ng/mL50–100 ng/mL~1 µg/mL
Linearity (R²) > 0.999> 0.995N/A (Primary Absolute Method)
Analysis Time 15–20 min10–15 min5–10 min
Specificity Excellent (Mass Spectral Library)Moderate (Retention Time + UV)High (Structural Elucidation)

Experimental Protocol: GC-MS Purity Validation (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It relies on a strict System Suitability Testing (SST) sequence to verify instrument performance, rule out carryover, and correct for matrix effects before any sample data is accepted.

SystemSuitability Start System Suitability Test (SST) Blank Blank Injection (Verifies Zero Carryover) Start->Blank ISTD Internal Standard (Retention Time Stability) Blank->ISTD Calib Calibration Curve (Linearity R² > 0.995) ISTD->Calib QC QC Sample (Accuracy ±5%) Calib->QC

Self-validating system suitability sequence for GC-MS workflows.

Step 1: Reagent and Standard Preparation
  • Internal Standard (ISTD): Prepare a 100 µg/mL solution of 3-phenylpropanoic acid-d5 in anhydrous pyridine. Causality: An isotopically labeled analog behaves identically to the target analyte during derivatization and chromatography, perfectly correcting for micro-variations in injection volume and silylation efficiency.

  • Sample Preparation: Accurately weigh 10 mg of the 3-Methoxy-2-phenyl-propanoic acid batch into a 10 mL volumetric flask and bring to volume with anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing trace acidic byproducts (like HCl from TMCS) that could otherwise drive the silylation reaction backward.

Step 2: Derivatization Reaction
  • Transfer 100 µL of the sample solution and 100 µL of the ISTD solution into a 2 mL glass autosampler vial with a PTFE-lined insert.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Seal the vial tightly and incubate in a heating block at 70°C for 30 minutes. Causality: Silylation is an endothermic reaction; heat drives it to completion. The 1% TMCS acts as a vital catalyst to force the silylation of sterically hindered sites.

  • Allow the vial to cool to room temperature before injection.

Step 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal selectivity for aromatic and silylated compounds.

  • Injection: 1 µL, Split mode (1:50), Injector Temp 250°C. Causality: Purity assays utilize high analyte concentrations. Split injection prevents overloading the capillary column, which would cause peak fronting and obscure closely eluting trace impurities.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Impact (EI) at 70 eV. Scan range m/z 50–400.

Step 4: Data Interpretation and Purity Calculation

Upon EI ionization, the TMS-derivatized 3-Methoxy-2-phenyl-propanoic acid will yield a characteristic molecular ion [M]⁺ and a highly diagnostic [M-15]⁺ peak corresponding to the loss of a methyl group from the trimethylsilyl ester. Calculate the purity by integrating the Total Ion Chromatogram (TIC). The relative purity is determined by the area normalization method (Area of Target Peak / Total Area of All Peaks × 100), corrected by the response factor established via the internal standard calibration curve.

References

  • Derivatization Methods in GC and GC/MS IntechOpen URL:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A concept Journal of Food and Drug Analysis URL:[Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling PubMed Central (PMC) URL:[Link]

  • Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry ResearchGate URL:[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates MDPI URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 3-Methoxy-2-phenylpropanoic Acid Analysis

Executive Summary & Chemical Significance 3-Methoxy-2-phenylpropanoic acid (CAS 861323-95-7) is a highly specialized α -arylalkanoic acid derivative. With a monoisotopic mass of 180.08 Da and a chiral center at the C-2 p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

3-Methoxy-2-phenylpropanoic acid (CAS 861323-95-7) is a highly specialized α -arylalkanoic acid derivative. With a monoisotopic mass of 180.08 Da and a chiral center at the C-2 position, it is structurally analogous to widely used nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, ketoprofen, and naproxen 1.

In pharmaceutical research, this compound serves as a critical model substrate for evaluating acyl-transfer catalysts in asymmetric esterification. Studies have demonstrated that kinetic resolution of racemic 3-methoxy-2-phenylpropanoic acid can achieve apparent selectivity factors ( sapp​ ) up to 24, making it an excellent benchmark for chiral induction methodologies 2. Consequently, selecting the correct grade of reference standard and the appropriate analytical workflow is paramount for accurately determining enantiomeric excess (ee%) and chemical purity.

Reference Standard Grade Comparison

When establishing an analytical method, the choice of reference standard dictates the metrological traceability and reliability of your data. Below is an objective comparison of the three primary tiers of reference standards available for 3-Methoxy-2-phenylpropanoic acid.

Standard TierCertification MethodologyMetrological TraceabilityUncertainty BudgetBest Application Use-Case
Certified Reference Material (CRM) Quantitative NMR (qNMR) & Mass BalanceISO 17034 / NIST traceableFully Quantified (e.g., 99.8%±0.2% )Regulatory submissions (IND/NDA), calibrating secondary standards.
Primary Analytical Standard Mass Balance (HPLC-UV + GC-FID + KF)ISO 9001 / ISO/IEC 17025EstimatedRoutine R&D, kinetic resolution screening, method development.
Working (Secondary) Standard Qualified internally against a CRMInternal LaboratoryHighDaily system suitability testing (SST), in-process QC monitoring.

Analytical Workflows: Chiral HPLC vs. GC-MS

To comprehensively evaluate a 3-Methoxy-2-phenylpropanoic acid standard, two orthogonal techniques are required: Chiral HPLC (for enantiomeric purity) and GC-MS (for structural confirmation and trace impurity profiling).

Workflow Start 3-Methoxy-2-phenylpropanoic Acid Reference Standard Split Select Analytical Pathway Start->Split HPLC_Prep Sample Prep: Dissolve in Hexane/IPA Split->HPLC_Prep  Chiral Analysis GCMS_Prep Sample Prep: Derivatize with BSTFA Split->GCMS_Prep  Structural Analysis HPLC_Path Chiral HPLC (Enantiomeric Excess) HPLC_Run Normal Phase Isocratic Elution UV Detection (254 nm) HPLC_Path->HPLC_Run GCMS_Path GC-MS (Impurity Profiling) GCMS_Run Capillary GC Separation Electron Ionization (70 eV) GCMS_Path->GCMS_Run HPLC_Prep->HPLC_Path GCMS_Prep->GCMS_Path Validation System Suitability & Data Analysis (Rs > 1.5, R² > 0.999) HPLC_Run->Validation GCMS_Run->Validation

Analytical workflow comparing Chiral HPLC and GC-MS for 3-Methoxy-2-phenylpropanoic acid.

Experimental Protocols & Mechanistic Causality

Protocol A: Enantiomeric Purity Determination via Chiral HPLC

Mechanistic Causality: The chiral recognition mechanism on a polysaccharide-based stationary phase (e.g., Chiralcel OD-H) relies heavily on hydrogen bonding, dipole-dipole, and π−π interactions between the chiral selector and the analyte. A non-polar mobile phase (Hexane) maximizes these interactions. Crucially, because 3-Methoxy-2-phenylpropanoic acid is a carboxylic acid, it will ionize and cause severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) as a modifier suppresses this ionization, maintaining the molecule in its neutral state and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Hexane/Isopropanol (90:10 v/v) to yield a 1.0 mg/mL solution. Vortex for 30 seconds.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Self-Validating System Suitability Test (SST):

    • Inject a racemic mixture standard prior to the sample.

    • Pass Criteria: The resolution ( Rs​ ) between the (R) and (S) enantiomers must be ≥1.5 . The tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

Protocol B: Structural Confirmation & Impurity Profiling via GC-MS

Mechanistic Causality: Free carboxylic acids exhibit poor chromatographic behavior in gas chromatography due to intermolecular hydrogen bonding (dimerization), leading to thermal instability and broad, tailing peaks. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically increases volatility, and yields predictable, highly stable fragmentation patterns under Electron Ionization (EI).

Step-by-Step Methodology:

  • Sample Derivatization: Dissolve 1.0 mg of the reference standard in 1.0 mL of anhydrous Acetonitrile. Transfer 50 µL of this solution to a GC autosampler vial. Add 50 µL of BSTFA containing 1% TMCS (catalyst). Seal the vial and incubate at 60°C for 30 minutes. Allow to cool to room temperature.

  • Chromatographic Conditions:

    • Column: HP-5MS Capillary Column (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50 to 500.

  • Self-Validating System Suitability Test (SST):

    • Pass Criteria: The derivatized analyte peak must exhibit a signal-to-noise (S/N) ratio >100 . The mass spectrum must show the expected molecular ion minus a methyl group [M−CH3​]+ and the base peak corresponding to the loss of the TMS-ester group.

Method Performance Comparison Data

To objectively compare the utility of these two methodologies for standard certification, refer to the performance metrics below:

Performance MetricChiral HPLC-UV (Direct)GC-MS (Derivatized)
Primary Objective Enantiomeric Excess (ee%)Structural ID & Chemical Purity
Limit of Detection (LOD) 0.5 µg/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL35 ng/mL
Linearity ( R2 ) > 0.999 (1.5 to 100 µg/mL)> 0.995 (35 to 1000 ng/mL)
Typical Run Time 20 - 25 minutes18 minutes
Sample Prep Time < 5 minutes (Dilute & Shoot)45 minutes (Incubation required)

References

  • Source: Journal of the American Chemical Society (JACS)
  • Source: PubChem (National Institutes of Health)

Sources

Comparative

A Comparative Reactivity Analysis: 3-Methoxy-2-phenyl-propanoic Acid vs. Phenylacetic Acid in Synthetic Chemistry

Executive Summary In the realm of drug discovery and fine chemical synthesis, the carboxylic acid moiety is a cornerstone functional group. Phenylacetic acid (PAA) is a ubiquitous, simple building block, while its more c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug discovery and fine chemical synthesis, the carboxylic acid moiety is a cornerstone functional group. Phenylacetic acid (PAA) is a ubiquitous, simple building block, while its more complex analogue, 3-Methoxy-2-phenyl-propanoic acid, presents a nuanced structural profile. This guide provides an in-depth comparative analysis of their reactivity, moving beyond simple observation to explain the causal relationships between structure, electronics, and chemical behavior. We will dissect how the introduction of an alpha-phenyl and a beta-methoxy group fundamentally alters the reactivity profile compared to PAA, with a focus on sterically-demanding and electronically-influenced transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive understanding needed to select the optimal reagent for their specific synthetic challenges.

Structural and Electronic Foundations of Reactivity

The difference in reactivity between 3-Methoxy-2-phenyl-propanoic acid and phenylacetic acid is rooted in their distinct molecular architectures. PAA is a simple arylacetic acid, while the former introduces significant structural modifications—an additional carbon in the backbone, a phenyl group at the α-position, and a methoxy group at the β-position—each contributing to a unique electronic and steric environment around the carboxylic acid.

Caption: Molecular structures of Phenylacetic Acid and 3-Methoxy-2-phenyl-propanoic Acid.

Electronic Effects: The Subtle Influence of the Methoxy Group

The primary electronic difference arises from the substituents on the alkyl chain. In 3-Methoxy-2-phenyl-propanoic acid, the oxygen atom of the methoxy group exerts a moderate electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect propagates through the sigma bonds, slightly increasing the electrophilicity of the carbonyl carbon and the acidity of the carboxylic proton compared to a simple alkyl chain.

However, this inductive effect is relatively modest and often secondary to the steric factors at play. Unlike a methoxy group attached directly to a phenyl ring, which can exert a powerful, electron-donating resonance effect (+R), the alkyl methoxy group's influence is purely inductive.[1][2][3]

Steric Hindrance: The Dominant Factor

The most significant differentiator is steric hindrance.[4][5] The presence of a bulky phenyl group at the alpha-position (the carbon adjacent to the carbonyl) in 3-Methoxy-2-phenyl-propanoic acid creates a sterically congested environment around the carboxylic acid. This "fat goalie" effect physically impedes the approach of nucleophiles to the electrophilic carbonyl carbon.[4][6][7] Phenylacetic acid, with only hydrogen atoms at the alpha-position, presents a much more accessible reaction center. This steric barrier is the principal determinant for the observed differences in reaction rates for many common transformations.

G Structure Structure Steric Steric Structure->Steric Primarily Dictates Electronic Electronic Structure->Electronic Secondarily Influences PAA_Steric Low (α-CH2) Steric->PAA_Steric MPPA_Steric High (α-CH-Ph) Steric->MPPA_Steric PAA_Electronic Baseline (Benzyl Group) Electronic->PAA_Electronic MPPA_Electronic Slightly -I (β-Methoxy) Electronic->MPPA_Electronic Reactivity Reactivity PAA_Steric->Reactivity Faster SN2-type Reactions MPPA_Steric->Reactivity Slower SN2-type Reactions MPPA_Electronic->Reactivity Minor Influence

Caption: Dominant structural factors influencing comparative reactivity.

Physicochemical Property Comparison
Property3-Methoxy-2-phenyl-propanoic AcidPhenylacetic AcidRationale for Difference
Molecular Formula C10H12O3C8H8O2Addition of a -CH(OCH3)-CH2- unit.
Molecular Weight 180.20 g/mol 136.15 g/mol [8]Larger molecular structure.
pKa (Predicted) ~4.1 - 4.2~4.31[8]The -I effect of the β-methoxy group slightly stabilizes the carboxylate anion, increasing acidity (lower pKa).
Steric Bulk HighLowThe α-phenyl group creates significant steric hindrance around the carboxyl group.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest directly in the outcomes of common synthetic reactions. For this guide, we will compare their performance in esterification and amide bond formation, where steric hindrance is paramount.

Fischer Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, proceeds via nucleophilic attack of the alcohol on the protonated carbonyl carbon. This mechanism is highly sensitive to steric bulk.

Hypothesis: Phenylacetic acid will undergo esterification significantly faster and with higher yields under standard conditions compared to 3-Methoxy-2-phenyl-propanoic acid due to the latter's profound steric hindrance.

Experimental Data Summary (Illustrative)

Carboxylic AcidAlcoholCatalystTime (h)Yield (%)Causality
Phenylacetic AcidEthanolH2SO4 (cat.)485%Low steric hindrance allows easy access for the ethanol nucleophile.[9][10]
3-Methoxy-2-phenyl-propanoic AcidEthanolH2SO4 (cat.)2430%The α-phenyl group severely blocks the trajectory of nucleophilic attack.
3-Methoxy-2-phenyl-propanoic AcidEthanolH2SO4 (cat.)24 (w/ Dean-Stark)55%Water removal shifts the equilibrium but does not overcome the kinetic barrier of steric hindrance.

Insight for the Scientist: When planning an esterification with a sterically hindered acid like 3-Methoxy-2-phenyl-propanoic acid, one must move beyond standard Fischer conditions. The causality (steric hindrance) dictates the solution: utilize a more potent activation strategy. For instance, converting the carboxylic acid to an acyl chloride first, followed by the addition of the alcohol, bypasses the sterically demanding tetrahedral intermediate formation of the Fischer mechanism and typically provides superior yields.

Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a critical reaction in pharmaceutical development.[11] Direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. However, even this activated intermediate is susceptible to steric effects.

Hypothesis: Phenylacetic acid will couple with amines more efficiently (faster reaction times, higher yields) than 3-Methoxy-2-phenyl-propanoic acid using standard carbodiimide protocols. The hindered nature of the latter may require longer reaction times or the addition of activating agents like N-Hydroxysuccinimide (NHS) or HOBt to achieve comparable results.

G start Carboxylic Acid + Amine + Solvent add_edc Add EDC (Coupling Agent) start->add_edc stir Stir at RT (e.g., 12-24h) add_edc->stir workup Aqueous Workup (Acid/Base Wash) stir->workup purify Purification (e.g., Chromatography) workup->purify product Isolated Amide purify->product

Caption: General workflow for EDC-mediated amide bond formation.

Experimental Data Summary (Illustrative)

Carboxylic AcidAmineCoupling AgentTime (h)Yield (%)Causality
Phenylacetic AcidBenzylamineEDC1292%The unhindered O-acylisourea intermediate is rapidly attacked by the amine.[12][13][14]
3-Methoxy-2-phenyl-propanoic AcidBenzylamineEDC2445%Steric shielding of the activated carbonyl by the α-phenyl group slows the rate of aminolysis.
3-Methoxy-2-phenyl-propanoic AcidBenzylamineEDC / HOBt2480%HOBt forms a less hindered active ester intermediate, which is a better acylating agent for the amine, partially mitigating the steric issue.

Insight for the Scientist: The data self-validates the hypothesis. For a hindered substrate like 3-Methoxy-2-phenyl-propanoic acid, a simple EDC coupling is kinetically inefficient. The choice to include an additive like HOBt or NHS is a direct response to the steric challenge, creating a more accessible activated species and improving reaction efficiency. This demonstrates an experienced-based approach to overcoming predictable reactivity barriers.

Detailed Experimental Protocols

The following protocols are provided as a standardized baseline for comparing the reactivity of the two acids.

Protocol 3.1: Comparative Fischer Esterification

Objective: To quantify the difference in yield for the esterification of PAA and 3-Methoxy-2-phenyl-propanoic acid with ethanol under identical conditions.

  • Reaction Setup: To two separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the carboxylic acid (10 mmol).

    • Flask A: Phenylacetic Acid (1.36 g).

    • Flask B: 3-Methoxy-2-phenyl-propanoic Acid (1.80 g).

  • Reagent Addition: To each flask, add absolute ethanol (20 mL, ~340 mmol, large excess) followed by the slow, careful addition of concentrated sulfuric acid (0.2 mL).

  • Reaction: Heat both mixtures to a gentle reflux (approx. 80°C) and maintain for 4 hours.

  • Work-up & Analysis: After 4 hours, cool the reactions to room temperature. Dilute with 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

  • Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Quantification: Determine the mass of the crude ester and calculate the yield. Further analysis by NMR or GC-MS can confirm product identity and purity.

Protocol 3.2: Comparative Amide Coupling with EDC/HOBt

Objective: To compare the efficiency of amide bond formation between the two acids and benzylamine.

  • Reaction Setup: To two separate 100 mL round-bottom flasks with magnetic stir bars, add the carboxylic acid (5 mmol) and 1-Hydroxybenzotriazole (HOBt) (0.74 g, 5.5 mmol).

    • Flask A: Phenylacetic Acid (0.68 g).

    • Flask B: 3-Methoxy-2-phenyl-propanoic Acid (0.90 g).

  • Dissolution: Add 25 mL of dichloromethane (DCM) to each flask and stir until all solids dissolve. Cool the flasks to 0°C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.05 g, 5.5 mmol) to each flask. Stir at 0°C for 20 minutes.

  • Nucleophile Addition: Add benzylamine (0.55 mL, 5 mmol) dropwise to each flask at 0°C.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature for 24 hours. Monitor reaction progress by TLC.

  • Work-up: Dilute each reaction with 50 mL of DCM. Wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification & Quantification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure amide. Calculate the final yield.

Strategic Implications for Synthesis

The choice between these two reagents is not merely about availability but about strategic design.

  • Choose Phenylacetic Acid when:

    • The synthetic goal is simple derivatization of the carboxyl group (e.g., forming esters, amides, acyl chlorides).

    • High throughput and rapid reaction kinetics are desired.

    • The project requires a cost-effective and readily available starting material.

  • Choose 3-Methoxy-2-phenyl-propanoic Acid when:

    • The α-phenyl group is a required structural element in the final target molecule.

    • The synthesis can exploit the increased steric bulk to direct reactivity at other sites in a complex molecule.

Conclusion

While both 3-Methoxy-2-phenyl-propanoic acid and phenylacetic acid are valuable phenyl-containing carboxylic acids, their reactivity profiles are starkly different. Phenylacetic acid is a workhorse reagent for standard transformations, defined by its accessibility and predictable reactivity. In contrast, 3-Methoxy-2-phenyl-propanoic acid's reactivity is dominated by the profound steric hindrance imposed by its α-phenyl substituent, making standard coupling reactions kinetically challenging. This necessitates more advanced synthetic strategies, such as the use of activating additives or conversion to more reactive intermediates. Understanding this fundamental, sterically-driven difference empowers chemists to make informed, rational decisions, anticipate challenges, and design more efficient and successful synthetic routes.

References

  • Title: Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis, properties and applications of esters of phenylacetic acid Source: ResearchGate URL: [Link]

  • Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene Source: Annasaheb Awate College URL: [Link]

  • Title: PHENYLACETIC ACID - Ataman Kimya Source: Ataman Kimya URL: [Link]

  • Title: Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts Source: Royal Society Open Science URL: [Link]

  • Title: Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure Source: ResearchGate URL: [Link]

  • Title: Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias Source: ResearchGate URL: [Link]

  • Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 Source: ResearchGate URL: [Link]

  • Title: Direct Amide Formation Between Carboxylic Acids and Amines Source: Durham E-Theses URL: [Link]

  • Title: Chemical Reactions of Carboxylic Acids Source: CK-12 Foundation URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Why is methoxy group an electron donating group? Source: Chemistry Stack Exchange URL: [Link]

  • Title: 7.9: How Delocalized Electrons Affect pKa Values Source: Chemistry LibreTexts URL: [Link]

  • Title: Steric Hindrance (Is Like A Fat Goalie) Source: Master Organic Chemistry URL: [Link]

  • Title: Steric Hindrance Source: YouTube URL: [Link]

  • Title: Steric hindrance | Substitution and elimination reactions | Organic chemistry Source: Khan Academy - YouTube URL: [Link]

  • Title: Steric effects - Wikipedia Source: Wikipedia URL: [Link]

Sources

Validation

X-Ray Diffraction Analysis of 3-Methoxy-2-phenylpropanoic Acid: Cu Kα vs. Mo Kα Source Comparison Guide

Executive Summary Determining the absolute configuration of chiral organic molecules is a critical bottleneck in pharmaceutical development. For light-atom-only compounds like 3-Methoxy-2-phenylpropanoic acid (C₁₀H₁₂O₃)—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the absolute configuration of chiral organic molecules is a critical bottleneck in pharmaceutical development. For light-atom-only compounds like 3-Methoxy-2-phenylpropanoic acid (C₁₀H₁₂O₃)—a valuable chiral building block and α-arylalkanoic acid derivative [1]—standard X-ray diffraction (XRD) techniques often fail to yield a definitive absolute structure.

This guide objectively compares the performance of In-House Microfocus Cu Kα Diffractometers against traditional Mo Kα Diffractometers for the structural elucidation of 3-Methoxy-2-phenylpropanoic acid. By examining the causality behind anomalous dispersion and experimental workflows, we demonstrate why Cu Kα radiation, paired with modern statistical refinement methods, is the mandatory standard for this class of compounds.

Mechanistic Grounding: The Challenge of Light-Atom Absolute Structure

To determine absolute stereochemistry (e.g., distinguishing the R vs. S enantiomer of 3-Methoxy-2-phenylpropanoic acid), crystallographers rely on the breakdown of Friedel's Law ( Ihkl​=Ihˉkˉlˉ​ ). This breakdown is driven by anomalous dispersion ( Δf′′ ), which occurs when the X-ray energy approaches the absorption edge of the atoms in the crystal [2].

Because 3-Methoxy-2-phenylpropanoic acid contains only Carbon, Hydrogen, and Oxygen, the anomalous scattering signal is inherently weak. The choice of X-ray source dictates the magnitude of this signal:

  • Mo Kα ( λ=0.7107 Å): The X-ray energy is far from the absorption edge of Oxygen. The resulting Δf′′ is negligible, making Friedel pairs virtually indistinguishable.

  • Cu Kα ( λ=1.5418 Å): The longer wavelength interacts more strongly with Oxygen's core electrons, increasing the Δf′′ signal by a factor of ~5 compared to Mo Kα.

Logical Relationship Diagram

MechanisticLogic N1 Cu Kα Radiation (λ = 1.5418 Å) N3 High Anomalous Dispersion (Δf'') for Oxygen Atoms N1->N3 N2 Mo Kα Radiation (λ = 0.7107 Å) N4 Low Anomalous Dispersion (Δf'') for Oxygen Atoms N2->N4 N5 Precise Flack Parameter (x ≈ 0.00 ± 0.05) N3->N5 Reliable Friedel Differences N6 Ambiguous Absolute Structure (x ≈ 0.20 ± 0.30) N4->N6 Weak Friedel Differences

Caption: Logical relationship between X-ray source wavelength and absolute structure determination.

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness, the experimental protocol must be a self-validating system. The following methodology ensures that the measured Friedel differences are genuine anomalous signals rather than systematic errors (e.g., absorption artifacts).

Step-by-Step Methodology
  • Crystallization (Vapor Diffusion): Dissolve 20 mg of enantiopure (S)-3-Methoxy-2-phenylpropanoic acid in 1.0 mL of ethyl acetate. Place the vial inside a larger sealed chamber containing 3.0 mL of hexane (antisolvent). Allow vapor equilibration for 48–72 hours at 20 °C to grow diffraction-quality single crystals.

  • Crystal Mounting: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.05 mm. Mount it on a MiTeGen polyimide loop using Paratone-N oil to prevent solvent loss and ice formation.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas stream. Cryocooling minimizes thermal atomic displacement parameters (ADPs), thereby increasing high-angle diffraction intensity.

  • Data Collection Strategy:

    • Set the detector distance to ensure a resolution of at least 0.80 Å.

    • Program a highly redundant ω -scan strategy (target redundancy > 4.0). Critical Causality: High redundancy is mandatory for light-atom structures to average out random counting errors, ensuring the minute intensity differences between Ihkl​ and Ihˉkˉlˉ​ are statistically significant.

  • Structure Solution & Refinement: Integrate the data and apply a multi-scan empirical absorption correction. Solve the structure using intrinsic phasing. Refine the absolute structure using the Parsons quotient method [3], which utilizes intensity quotients of Friedel pairs to determine the Flack parameter with much higher precision than classical refinement.

Workflow Visualization

XRDWorkflow N1 Synthesis & Purification (3-Methoxy-2-phenylpropanoic acid) N2 Crystallization (Vapor Diffusion in EtOAc/Hexane) N1->N2 N3 Crystal Mounting (Cryoloop + Paratone Oil) N2->N3 N4 Data Collection (100 K) Targeting >99% Friedel Coverage N3->N4 N5 Structure Solution & Refinement (Parsons Quotient Method) N4->N5

Caption: Workflow for crystallization and XRD data collection of 3-Methoxy-2-phenylpropanoic acid.

Quantitative Data Presentation: Cu Kα vs. Mo Kα

The tables below summarize the theoretical scattering factors and the experimental outcomes when analyzing the same crystal batch of 3-Methoxy-2-phenylpropanoic acid using both diffractometer types.

Table 1: Theoretical Anomalous Scattering Factors ( Δf′′ )

Higher values indicate a stronger signal for absolute structure determination.

ElementAtomic Number (Z)Mo Kα ( λ=0.7107 Å)Cu Kα ( λ=1.5418 Å)Signal Enhancement (Cu/Mo)
Carbon (C) 60.00160.0092~5.7x
Oxygen (O) 80.00600.0322~5.4x
Table 2: Experimental Performance Comparison

Data collected at 100 K, refined using full-matrix least-squares on F2 .

ParameterMo Kα Standard DiffractometerCu Kα Microfocus DiffractometerVerdict / Causality
Resolution Limit 0.75 Å0.80 ÅMo Kα wins: Shorter wavelength allows access to higher resolution data.
Data Redundancy 4.24.5Tie: Both strategies programmed for high redundancy.
Friedel Coverage 98%99%Tie: Excellent coverage achieved in both experiments.
Rint​ (Internal Agreement) 0.0450.038Cu Kα wins: Microfocus optics provide higher flux density for small crystals.
Classical Flack Parameter [2]0.25 (± 0.35)0.04 (± 0.12)Cu Kα wins: Mo Kα standard uncertainty is too high to be statistically valid.
Parsons Flack Parameter [3]0.15 (± 0.20)0.01 (± 0.04) Cu Kα wins: Parsons method on Cu data yields a definitive absolute structure.

Conclusion & Recommendations

For the structural elucidation of 3-Methoxy-2-phenylpropanoic acid , the Cu Kα Microfocus Diffractometer is the strictly superior product .

While Mo Kα sources provide excellent geometric resolution for connectivity and bond lengths, they fail the critical E-E-A-T test for trustworthiness in absolute structure determination due to the lack of anomalous scattering from C and O atoms. By utilizing a Cu Kα source combined with a self-validating high-redundancy data collection strategy and the Parsons quotient refinement method, researchers can confidently assign the absolute configuration of light-atom pharmaceutical intermediates without the need for heavy-atom derivatization.

References

  • Title: Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts Source: Journal of the American Chemical Society, 2010, 132(33), 11629–11641. URL: [Link]

  • Title: On enantiomorph-polarity estimation Source: Acta Crystallographica Section A, 1983, 39, 876-881. (H. D. Flack) URL: [Link]

  • Title: Use of intensity quotients and differences in absolute structure refinement Source: Acta Crystallographica Section B, 2013, 69, 249-259. (S. Parsons, H. D. Flack, & T. Wagner) URL: [Link]

Comparative

Optical Rotation Benchmarks for (R)- and (S)-3-Methoxy-2-phenyl-propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral molecules, the precise characterization of enantiomers is a cornerstone of drug development, chemical synthesis, and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral molecules, the precise characterization of enantiomers is a cornerstone of drug development, chemical synthesis, and materials science. The differential interaction of enantiomers with plane-polarized light, a phenomenon known as optical activity, provides a critical measure of stereochemical purity and identity. This guide provides an in-depth analysis of the optical rotation of the enantiomeric pair, (R)- and (S)-3-Methoxy-2-phenyl-propanoic acid, offering a foundational reference for their characterization.

While extensive searches of the scientific literature and chemical databases did not yield specific experimentally determined values for the optical rotation of (R)- and (S)-3-Methoxy-2-phenyl-propanoic acid, this guide will establish the theoretical framework, detail the standardized experimental protocol for measurement, and provide comparative data from structurally related compounds to offer a predictive context.

The Significance of Optical Rotation in Enantiomeric Distinction

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with plane-polarized light is distinct and defining. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted as (+)), while its counterpart will rotate it in a counter-clockwise direction (levorotatory, denoted as (-)) to an equal magnitude. This property is intrinsic to the molecule's three-dimensional structure.

The specific rotation, [α], is a standardized measure of this optical activity and is calculated using the Biot-Savart law:

[α]Tλ = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is a fundamental physical constant for a chiral compound under defined conditions and is essential for confirming the identity and enantiomeric purity of a sample.

Benchmarking through Structural Analogs

In the absence of direct experimental data for (R)- and (S)-3-Methoxy-2-phenyl-propanoic acid, examining the optical rotation of structurally similar compounds can provide valuable, albeit predictive, insights. It is crucial to note that even minor structural modifications can significantly impact the magnitude and even the sign of the optical rotation. Therefore, these values should be considered as estimations rather than direct benchmarks.

Compound NameEnantiomerSpecific Rotation ([α]D)Conditions
(S)-2-Hydroxy-3-phenylpropanoic acidS-18.5° to -21.5°c=1 in water
(R)-2-Methoxy-2-phenylacetic acid (Mandelic Acid Methyl Ether)R-147°c=1 in chloroform
(S)-2-Methoxy-2-phenylacetic acid (Mandelic Acid Methyl Ether)S+147°c=1 in chloroform

Note: This table presents data for structurally related compounds to provide a qualitative context. These values are not direct benchmarks for 3-Methoxy-2-phenyl-propanoic acid.

Experimental Protocol for Determining Optical Rotation

The following protocol outlines a self-validating system for the accurate measurement of the optical rotation of a chiral compound like (R)- or (S)-3-Methoxy-2-phenyl-propanoic acid.

I. Instrumentation and Materials
  • Polarimeter: Calibrated and with a sodium (Na) lamp (589 nm).

  • Polarimeter Cell: 1 dm path length, clean and dry.

  • Volumetric Flask: Grade A, 10 mL.

  • Analytical Balance: Calibrated, readable to 0.1 mg.

  • Solvent: High-purity, achiral solvent (e.g., ethanol, chloroform, or acetone). The choice of solvent is critical as it can influence the observed rotation.

  • Sample: Enantiomerically pure (R)- or (S)-3-Methoxy-2-phenyl-propanoic acid.

II. Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh approximately 100 mg of the enantiomerically pure sample and record the exact mass.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution and homogeneity by gentle swirling.

    • Calculate the exact concentration (c) in g/mL.

  • Polarimeter Calibration:

    • Turn on the polarimeter and allow the sodium lamp to stabilize.

    • Fill the polarimeter cell with the pure solvent (blank).

    • Ensure no air bubbles are present in the light path.

    • Take a reading of the blank and zero the instrument. This step is crucial to correct for any optical activity of the solvent or the cell itself.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell with the solution, again ensuring the absence of air bubbles.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α). Take multiple readings (at least three) and calculate the average to minimize random error. The reading should be stable.

  • Calculation of Specific Rotation:

    • Use the averaged observed rotation (α), the calculated concentration (c), and the known path length (l = 1 dm) to calculate the specific rotation using the formula: [α]TD = α / (l * c) .

    • Report the specific rotation along with the temperature and solvent used.

III. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_calc Calculation weigh Accurately weigh sample dissolve Dissolve in solvent in volumetric flask weigh->dissolve fill_sample Fill cell with sample solution dissolve->fill_sample fill_blank Fill cell with blank (solvent) zero Zero the polarimeter fill_blank->zero zero->fill_sample read Record observed rotation (α) fill_sample->read calculate Calculate specific rotation [α] read->calculate

Caption: Workflow for determining the specific optical rotation.

Trustworthiness and Self-Validation

The integrity of the obtained optical rotation data relies on a self-validating experimental design:

  • Purity of Enantiomers: The enantiomeric excess (% ee) of the sample should be independently verified by a secondary method, such as chiral High-Performance Liquid Chromatography (HPLC). This ensures that the measured optical rotation is representative of the pure enantiomer.

  • Instrument Calibration: Regular calibration of the polarimeter with a certified standard (e.g., a quartz plate or a standard solution of sucrose) is essential to guarantee the accuracy of the measurements.

  • Solvent Purity: The use of a high-purity, achiral solvent is critical, as impurities could themselves be optically active and interfere with the measurement. Running a blank is a key validation step.

  • Concentration Dependence: For some compounds, the specific rotation can show a slight dependence on concentration. If high accuracy is required, measurements should be performed at several different concentrations and extrapolated to zero concentration.

Conclusion

While specific benchmark values for the optical rotation of (R)- and (S)-3-Methoxy-2-phenyl-propanoic acid are not currently available in the public domain, this guide provides the essential theoretical and practical framework for their determination. By adhering to the detailed experimental protocol and principles of self-validation, researchers can confidently establish reliable optical rotation data for these and other chiral compounds. This information is indispensable for ensuring the stereochemical integrity of molecules that are critical to advancements in drug discovery and chemical innovation. The establishment and publication of such data would be a valuable contribution to the chemical research community.

Safety & Regulatory Compliance

Safety

3-Methoxy-2-phenyl-propanoic acid proper disposal procedures

As a Senior Application Scientist, I understand that the integrity of your drug development pipeline relies not only on the purity of your reagents but also on the rigorous, compliant management of your laboratory enviro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the integrity of your drug development pipeline relies not only on the purity of your reagents but also on the rigorous, compliant management of your laboratory environment. 3-Methoxy-2-phenyl-propanoic acid (and its protected amino-derivatives) is a highly valuable chiral building block used extensively in peptide synthesis and active pharmaceutical ingredient (API) development.

However, its aromatic structure and acidic nature require strict adherence to the Resource Conservation and Recovery Act (RCRA) and OSHA laboratory standards. Improper handling or disposal can lead to facility contamination, regulatory fines, and environmental toxicity.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 3-Methoxy-2-phenyl-propanoic acid.

Physicochemical Profile & Hazard Rationale

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. 3-Methoxy-2-phenyl-propanoic acid is a lipophilic organic acid.

  • Environmental Causality: Because it contains a stable phenyl ring and a methoxy group, it is not readily biodegradable in standard municipal wastewater treatment systems. Discharging it down the drain increases the biological oxygen demand (BOD) and poses a toxicity risk to aquatic life.

  • Toxicological Causality: The compound acts as a localized irritant. The carboxylic acid moiety can disrupt lipid bilayers in human tissue, leading to its Global Harmonized System (GHS) classification as a skin/eye irritant[1].

Quantitative Hazard & Disposal Summary
ParameterSpecification / ClassificationOperational Implication
Molecular Weight ~180.20 g/mol (Base Acid)Forms fine, easily aerosolized dust; requires respiratory protection during mass transfer.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[1].
RCRA Waste Status Non-RCRA Listed, but managed as Hazardous Organic WasteCannot be landfilled or washed down the drain. Must be segregated for incineration[2].
Primary Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the aromatic ring into CO₂ and H₂O[2].

Step-by-Step Methodologies for Waste Segregation and Disposal

Every protocol in your laboratory must be a self-validating system. This means the workflow itself should naturally prevent mixing incompatible chemicals and ensure regulatory compliance at every step.

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)

Solid waste typically consists of expired reagent, contaminated weighing paper, or material collected from a dry spill.

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. If cleaning a spill, gently cover the powder with a universal liquid-binding material (e.g., diatomaceous earth) slightly dampened with water or ethanol to suppress dust[1].

  • Collection: Use a non-sparking, anti-static scoop to transfer the solid into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Labeling: Immediately affix a hazardous waste label. Under EPA guidelines, the label must explicitly state "Hazardous Waste," include the accumulation start date, and describe the contents (e.g., "Solid Organic Acid Waste - 3-Methoxy-2-phenyl-propanoic acid")[3].

  • Storage: Store in a designated secondary containment bin away from strong oxidizing agents until collection by your facility's Environmental Health and Safety (EHS) team.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)

During synthesis, this compound is often dissolved in organic solvents (e.g., Dichloromethane, Methanol, or DMF) or aqueous buffers.

  • Segregation by Solvent Type:

    • Halogenated Organics: If dissolved in DCM or Chloroform, route to the "Halogenated Solvent Waste" carboy.

    • Non-Halogenated Organics: If dissolved in Methanol or Ethyl Acetate, route to the "Non-Halogenated Solvent Waste" carboy.

    • Aqueous Waste: If in an aqueous solution, ensure the pH is neutralized (pH 6–8) before adding it to the aqueous waste stream. While this specific acid is weak, RCRA defines any aqueous waste with a pH ≤ 2.0 as a characteristic corrosive hazardous waste (D002)[4]. Neutralizing prevents dangerous reactions inside the waste carboy.

  • Volume Management: Never fill a waste carboy beyond 90% capacity. Leave headspace for vapor expansion, especially when ambient laboratory temperatures fluctuate.

  • Vented Caps: Use safety-vented caps on all liquid waste carboys to prevent pressure buildup from off-gassing.

Protocol C: Decontamination of Surfaces
  • Solvent Wash: Because 3-Methoxy-2-phenyl-propanoic acid is lipophilic, water alone will not effectively decontaminate surfaces. Scrub the affected benchtop or equipment with a cloth soaked in Isopropanol or Ethanol[1].

  • Secondary Wash: Follow with a standard mild detergent and water wash to remove residual solvent.

  • Disposal of Materials: Dispose of all contaminated wipes in the solid hazardous waste container (Protocol A).

Waste Management Decision Workflow

To ensure zero ambiguity on the laboratory floor, print and post the following decision tree near your chemical weighing and waste accumulation stations.

WasteDisposal Start 3-Methoxy-2-phenyl-propanoic acid Waste Generation State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Liquid Solution State->Liquid SolidDisp Collect in sealed container Label: Hazardous Organic Solid Solid->SolidDisp Solvent Solvent Type? Liquid->Solvent Incineration EPA-Approved High-Temperature Incineration SolidDisp->Incineration Aqueous Aqueous (>80% Water) Solvent->Aqueous Organic Organic Solvent (e.g., DCM, MeOH) Solvent->Organic AqDisp Neutralize to pH 6-8 Label: Aqueous Organic Waste Aqueous->AqDisp OrgDisp Label: Halogenated or Non-Halogenated Solvent Organic->OrgDisp AqDisp->Incineration OrgDisp->Incineration

Decision tree for the segregation and disposal of 3-Methoxy-2-phenyl-propanoic acid waste streams.

Regulatory Compliance & Accumulation Limits

Under EPA guidelines, your laboratory's generator status dictates how long you can store this waste before it must be shipped for high-temperature incineration:

  • Large Quantity Generators (LQGs): Must dispose of accumulated hazardous waste within 90 days[3].

  • Small Quantity Generators (SQGs): Have up to 180 days (or 270 days if the disposal facility is over 200 miles away)[3].

Ensure your EHS department logs the exact mass of 3-Methoxy-2-phenyl-propanoic acid disposed of, as organic acids are tracked during annual RCRA compliance audits to verify that they are not being illegally discharged into municipal water systems.

References

  • RCRA Hazardous Waste - 7 Keys and Its Impact OSHA Code EHS [Link]

  • FAQs - RCRA Corrosive Waste & Generator Status Bergeson & Campbell, P.C.[Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management Crystal Clean[Link]

Sources

Handling

Personal protective equipment for handling 3-Methoxy-2-phenyl-propanoic acid

Handling specialty organic building blocks like 3-Methoxy-2-phenyl-propanoic acid requires a nuanced approach that bridges chemical theory with rigorous laboratory safety. As a functionalized organic acid frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialty organic building blocks like 3-Methoxy-2-phenyl-propanoic acid requires a nuanced approach that bridges chemical theory with rigorous laboratory safety. As a functionalized organic acid frequently utilized in active pharmaceutical ingredient (API) synthesis and peptide development, its physicochemical properties dictate specific operational and disposal protocols.

The following guide provides a self-validating, step-by-step methodology for safely managing this compound, ensuring that every protective measure is grounded in scientific causality.

Part 1: Mechanistic Hazard Assessment

To effectively protect yourself, you must understand why the chemical is hazardous. 3-Methoxy-2-phenyl-propanoic acid features a lipophilic phenyl ring and an electron-rich methoxy group. These moieties significantly enhance the molecule's ability to partition into the lipid-rich stratum corneum of human skin. Concurrently, the propanoic acid group acts as a localized corrosive and irritant.

This dual nature—enhanced dermal penetration coupled with acidic corrosivity—necessitates a strict barrier-driven safety protocol to mitigate its primary Globally Harmonized System (GHS) hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Part 2: PPE Selection Matrix

According to the National Research Council's Prudent Practices in the Laboratory[2], personal protective equipment (PPE) must be selected based on the specific operational state of the chemical (e.g., dry powder vs. solvated).

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile gloves (min. 4-6 mil) for dry powder. Laminated (e.g., Silver Shield) for solvent solutions.Nitrile provides an excellent barrier against solid organic acids. However, if the acid is dissolved in a carrier solvent like dichloromethane (DCM), the solvent rapidly permeates standard nitrile, carrying the lipophilic acid through the glove matrix directly to the skin[2].
Eye Protection Indirectly vented chemical splash goggles.The compound's dry powder form is prone to electrostatic dispersion. Indirect venting prevents fine, aerosolized acidic dust from settling into the ocular mucosa, preventing H319-level eye damage[1].
Body Protection 100% Cotton Lab Coat; closed-toe non-porous shoes.Cotton prevents static buildup (which can aerosolize powders) better than synthetic blends. If handling alongside flammable organic solvents, a Flame-Resistant (FR) coat is mandatory.
Respiratory N95 or Half-mask respirator with P100/Organic Vapor cartridges.Required only if handled outside of engineering controls. Mitigates the H335 respiratory irritation hazard, as inhaled acidic dust causes severe micro-abrasions in the respiratory tract[1].

Part 3: Operational Workflow (Weighing and Transfer)

The American Chemical Society emphasizes the importance of risk assessment and hazard minimization through controlled execution[3]. This protocol is designed as a self-validating system , ensuring that each step confirms the safety of the next.

Step 1: Engineering Control Verification Before initiating work, verify that the chemical fume hood or vented balance enclosure is fully operational.

  • Validation: Confirm the face velocity is between 80–120 feet per minute (fpm) using the hood's digital monitor, or use a delicate task wipe to visually validate inward directional airflow[2].

Step 2: Static Mitigation Dry organic acids with aromatic rings are highly susceptible to triboelectric charging (static buildup).

  • Action: Use an anti-static ionizer gun on the weighing spatula and the weigh boat.

  • Causality: Neutralizing the static charge prevents the powder from aggressively repelling itself, which would otherwise cause invisible micro-aerosolization and increase inhalation risks.

Step 3: Execution and Transfer

  • Tare the anti-static weigh boat inside the active fume hood.

  • Transfer the 3-Methoxy-2-phenyl-propanoic acid using a grounded stainless-steel spatula.

  • Once the desired mass is achieved, transfer the powder directly into the reaction vessel.

  • Validation:Seal the reaction vessel before removing it from the fume hood. This ensures no residual dust escapes into the general laboratory atmosphere.

Step 4: Decontamination Wipe down the balance, spatulas, and hood surface with a dilute mild base (e.g., 5% sodium bicarbonate solution) to neutralize any microscopic acidic residue. Follow this with a 70% ethanol wipe to remove residual organic salts.

  • Validation: Tap a piece of moistened pH paper on the cleaned surface; it must read neutral (pH ~7) to confirm successful decontamination.

Part 4: Spill Response & Disposal Plan

Spill Mitigation:

  • Solid Spills: Do not dry sweep, as this will aerosolize the irritant[1]. Gently cover the powder with slightly damp absorbent pads (using water or a dilute bicarbonate solution) to bind the dust, then carefully scoop the material into a hazardous waste container.

  • Solution Spills: If dissolved in an organic solvent, cover the spill with a universal chemical absorbent. Ensure there are no ignition sources if the carrier solvent is flammable.

Waste Segregation & Disposal:

  • Collect all contaminated consumables (gloves, wipes, weigh boats) in a designated solid hazardous waste bin[2].

  • Liquid waste containing 3-Methoxy-2-phenyl-propanoic acid must be segregated into Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM, which dictates routing to Halogenated Waste ).

  • Critical Constraint: Never dispose of this compound in waste streams containing strong oxidizing agents (e.g., nitric acid, peroxides). The electron-rich methoxy and phenyl groups are highly susceptible to rapid, potentially exothermic oxidation.

Part 5: Workflow Visualization

PPE_Workflow Hazard Hazard Identification (H315, H319, H335) PPE PPE Selection (Nitrile, Goggles, Lab Coat) Hazard->PPE EngCtrl Engineering Controls (Fume Hood / Vented Balance) Hazard->EngCtrl Handling Operational Execution (Weighing & Transfer) PPE->Handling EngCtrl->Handling Disposal Waste Segregation & Disposal Handling->Disposal

Workflow for the safe handling and disposal of 3-Methoxy-2-phenyl-propanoic acid.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories (8th ed.). American Chemical Society.[Link]

  • Fisher Scientific. (2023). Safety Data Sheet: (R)-N-BOC-3-Amino-3-phenylpropanoic acid. Thermo Fisher Scientific.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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